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Balsalazide-d3

Cat. No.: B1146671
M. Wt: 360.34 g/mol
InChI Key: IPOKCKJONYRRHP-DINNLGBQSA-N
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Description

Balsalazide-d3, also known as this compound, is a useful research compound. Its molecular formula is C17H15N3O6 and its molecular weight is 360.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N3O6 B1146671 Balsalazide-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-DINNLGBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Balsalazide-d3 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Balsalazide-d3, a deuterated derivative of the anti-inflammatory prodrug Balsalazide. The primary application of this compound in a research setting is as an internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms offers a mass shift that allows for precise differentiation from the unlabeled parent drug, Balsalazide, and its metabolites, without significantly altering its chemical properties. This guide will detail the characteristics of this compound, its principal use in pharmacokinetic studies, a representative experimental protocol, and the mechanism of action of its parent compound.

Introduction to Balsalazide and the Role of Deuteration

Balsalazide is an orally administered prodrug used for the treatment of mildly to moderately active ulcerative colitis[1][2][3][4]. It is designed to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon, the primary site of inflammation in ulcerative colitis[1]. Upon reaching the colon, bacterial azoreductases cleave the azo bond in Balsalazide, releasing mesalamine and an inert carrier molecule, 4-aminobenzoyl-β-alanine. Mesalamine exerts a local anti-inflammatory effect on the colonic mucosa.

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal for use as internal standards in quantitative analyses. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also lead to altered metabolic rates, making these compounds useful for studying drug metabolism and pharmacokinetics.

Physicochemical Properties and Synthesis

This compound is a labeled analog of Balsalazide. While specific data for this compound is not widely published, its properties are expected to be very similar to Balsalazide, with the key difference being its molecular weight.

Table 1: Physicochemical Properties of Balsalazide and this compound

PropertyBalsalazideThis compound
Chemical Name (E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid(E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid-d3
Molecular Formula C₁₇H₁₅N₃O₆C₁₇H₁₂D₃N₃O₆
Molecular Weight 357.32 g/mol ~360.34 g/mol
Appearance Orange to yellow microcrystalline powderExpected to be similar to Balsalazide
Solubility Freely soluble in water and isotonic saline (as disodium salt)Expected to be similar to Balsalazide

Note: The exact molecular weight of this compound may vary depending on the specific positions of the deuterium atoms.

The synthesis of Balsalazide has been described in the literature and typically involves the diazotization of 4-aminobenzoyl-β-alanine followed by coupling with salicylic acid. The synthesis of this compound would involve using a deuterated precursor in this synthetic route.

Primary Research Use: Internal Standard in Bioanalysis

The principal application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS. In such assays, a known quantity of the internal standard (this compound) is added to biological samples (e.g., plasma, urine) containing the analyte of interest (Balsalazide).

The advantages of using a stable isotope-labeled internal standard like this compound include:

  • Similar Chemical and Physical Properties: It behaves almost identically to the analyte during sample preparation, extraction, and chromatography, thus compensating for any sample loss or variability.

  • Co-elution with Analyte: In liquid chromatography, it typically co-elutes with the non-labeled analyte.

  • Distinct Mass Spectrometric Detection: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

Experimental Protocols

Quantification of Balsalazide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of Balsalazide in human plasma samples.

Materials:

  • Human plasma samples

  • Balsalazide analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of Balsalazide and this compound in methanol.

    • Prepare calibration standards by spiking blank human plasma with known concentrations of Balsalazide.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

    • Vortex mix the samples.

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma samples onto the SPE cartridges.

    • Wash the cartridges with a low-organic solvent mixture to remove interferences.

    • Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient Elution: A suitable gradient to separate Balsalazide from endogenous plasma components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Balsalazide: Monitor a specific precursor-to-product ion transition (e.g., m/z 358.1 → 199.1).

        • This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 361.1 → 202.1).

  • Data Analysis:

    • Integrate the peak areas for both Balsalazide and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action and Signaling Pathways

Balsalazide itself is pharmacologically inactive. Its therapeutic effect is derived from its active metabolite, mesalamine (5-ASA). The mechanism of action of 5-ASA is not fully elucidated but is believed to be topical rather than systemic. It is thought to modulate local inflammatory responses in the colon through several mechanisms.

Inhibition of Inflammatory Mediators

Mesalamine is believed to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the gut mucosa.

Antioxidant Activity

Mesalamine has been shown to have antioxidant properties, which may help to reduce oxidative stress and tissue damage in the inflamed colon.

Effects on Cytokine Production

Mesalamine may also modulate the production and activity of various pro-inflammatory cytokines.

Visualizations

Balsalazide Activation and Mechanism of Action

Balsalazide_Mechanism cluster_GITract Gastrointestinal Tract cluster_Colon Colonic Lumen cluster_Inflammation Inflammatory Cascade in Colonic Mucosa Balsalazide Balsalazide (Oral) Stomach Stomach & Small Intestine (Intact Passage) Balsalazide->Stomach Ingestion Colon Colon Stomach->Colon BacterialEnzymes Bacterial Azoreductases Mesalamine Mesalamine (5-ASA) (Active) BacterialEnzymes->Mesalamine Cleavage Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) BacterialEnzymes->Carrier Cleavage COX COX Pathway Mesalamine->COX Inhibits LOX LOX Pathway Mesalamine->LOX Inhibits Inflammation Inflammation (Ulcerative Colitis) Prostaglandins Prostaglandins Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation COX->Prostaglandins LOX->Leukotrienes

Caption: Metabolic activation of Balsalazide in the colon and its anti-inflammatory mechanism.

Experimental Workflow for Bioanalysis

Bioanalysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (containing Balsalazide) Spike Spike with This compound (IS) Plasma->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Balsalazide Concentration Calibration->Quantification

Caption: A typical workflow for the quantitative analysis of Balsalazide using this compound.

Quantitative Data

The following table summarizes pharmacokinetic parameters for Balsalazide and its major metabolites from a study in healthy volunteers. It is important to note that this data is for the non-deuterated compound.

Table 2: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Adults

ParameterBalsalazide5-ASA (Mesalamine)N-Ac-5-ASA
Tmax (h) 1.99.510.5
t½ (h) 1.99.510.4
Mean % of dose excreted in urine over 12h 0.16%4.6%15.6%

Data is presented as mean values. Tmax is the time to reach maximum plasma concentration. t½ is the terminal half-life. N-Ac-5-ASA is N-acetyl-5-aminosalicylic acid. Source: FDA Drug Approval Package for GIAZO (Balsalazide disodium)

Conclusion

This compound is a crucial tool for researchers in the field of drug metabolism and pharmacokinetics. Its primary role as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Balsalazide in various biological matrices. This capability is essential for preclinical and clinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Balsalazide. While specific research studies employing this compound are not extensively documented in publicly available literature, its application follows well-established principles of bioanalysis using stable isotope-labeled internal standards. The information and representative protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working with Balsalazide and related compounds.

References

An In-depth Technical Guide to Balsalazide-d4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Balsalazide-d4. This deuterated analog of Balsalazide serves as a critical tool in the accurate quantification of the parent drug in biological matrices, a cornerstone of pharmacokinetic and metabolic studies in drug development.

Chemical Structure and Properties

Balsalazide-d4 is a stable isotope-labeled version of Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel disease.[1] In Balsalazide-d4, four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine carrier moiety are replaced with deuterium atoms.[2][3] This isotopic substitution results in a molecule that is chemically identical to Balsalazide in its reactivity and chromatographic behavior but has a higher mass, allowing for its differentiation in mass spectrometric analysis.

The formal chemical name for Balsalazide-d4 is (E)-5-((4-((2-carboxyethyl)carbamoyl)phenyl-2,3,5,6-d4)diazenyl)-2-hydroxybenzoic acid.[2]

Table 1: Chemical and Physical Properties of Balsalazide-d4 and Balsalazide

PropertyBalsalazide-d4BalsalazideReference(s)
Chemical Formula C₁₇H₁₁D₄N₃O₆C₁₇H₁₅N₃O₆[2]
Molecular Weight 361.3 g/mol 357.32 g/mol
Appearance SolidOrange to yellow microcrystalline powder
Solubility Soluble in DMSO and MethanolFreely soluble in water and isotonic saline; sparingly soluble in methanol and ethanol
Melting Point Not explicitly reported, expected to be similar to Balsalazide>350°C (for disodium salt)

Mechanism of Action and Rationale for Deuteration

Balsalazide is a colon-targeted prodrug. It passes through the upper gastrointestinal tract intact and is cleaved by bacterial azoreductases in the colon to release the therapeutically active 5-ASA and the inert carrier molecule, 4-aminobenzoyl-β-alanine. 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa. The exact mechanism of 5-ASA is not fully elucidated but is thought to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory prostaglandins and leukotrienes.

The deuteration of the carrier moiety in Balsalazide-d4 does not alter this mechanism of action. Its primary purpose is to serve as an ideal internal standard in quantitative bioanalytical methods. Due to its near-identical physicochemical properties to the non-labeled drug, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. This allows for accurate correction of any analytical variability, leading to highly precise and accurate quantification of Balsalazide in complex biological samples such as plasma and tissue homogenates.

Diagram 1: Metabolic Activation of Balsalazide

Balsalazide_Metabolism Balsalazide Balsalazide Colon Colon Balsalazide->Colon Oral Administration Azoreductases Bacterial Azoreductases Five_ASA 5-Aminosalicylic Acid (5-ASA) (Active Moiety) Azoreductases->Five_ASA Cleavage Carrier 4-Aminobenzoyl-β-alanine (Inert Carrier) Azoreductases->Carrier Cleavage Inflammation Inflammation Five_ASA->Inflammation Inhibits

Caption: Metabolic activation of Balsalazide in the colon.

Experimental Protocols

The primary application of Balsalazide-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Balsalazide. While a specific validated method for Balsalazide using Balsalazide-d4 is not detailed in the provided search results, a general experimental workflow can be outlined based on common practices for such analyses.

Quantification of Balsalazide in Biological Matrices using LC-MS/MS with Balsalazide-d4 Internal Standard

Objective: To accurately measure the concentration of Balsalazide in plasma samples.

Materials:

  • Balsalazide analytical standard

  • Balsalazide-d4 internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Phosphate buffer (e.g., KH₂PO₄)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow:

Diagram 2: Experimental Workflow for Balsalazide Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Balsalazide-d4 (IS) Plasma->Spike Extraction Protein Precipitation (e.g., with ACN) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Drydown Evaporation Supernatant->Drydown Reconstitute Reconstitution Drydown->Reconstitute Injection Inject into HPLC Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for the quantification of Balsalazide.

Methodology:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of Balsalazide and Balsalazide-d4 in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking known concentrations of Balsalazide into blank plasma.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation:

    • To an aliquot of plasma sample (standard, QC, or unknown), add a fixed amount of the Balsalazide-d4 internal standard working solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm).

      • Mobile Phase: A mixture of phosphate buffer (e.g., KH₂PO₄, pH 4.5), acetonitrile, and methanol (e.g., 50:30:20 v/v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the acidic analytes.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical): Specific precursor-to-product ion transitions would need to be optimized for both Balsalazide and Balsalazide-d4. For example:

        • Balsalazide: m/z 356.1 -> [fragment ion]

        • Balsalazide-d4: m/z 360.1 -> [corresponding fragment ion]

  • Data Analysis:

    • Integrate the peak areas for both Balsalazide and Balsalazide-d4.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Balsalazide

A general synthesis for the non-deuterated Balsalazide involves the following steps:

  • Preparation of 4-aminobenzoyl-β-alanine: This is achieved by the acylation of β-alanine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.

  • Diazotization: The amino group of 4-aminobenzoyl-β-alanine is converted to a diazonium salt using nitrous acid at low temperatures.

  • Azo Coupling: The diazonium salt is then coupled with salicylic acid in an alkaline medium to form Balsalazide.

The synthesis of Balsalazide-d4 would require the use of a deuterated starting material, specifically deuterated 4-aminobenzoyl-β-alanine.

Quantitative Data

The following table summarizes key quantitative data for Balsalazide-d4.

Table 2: Quantitative Data for Balsalazide-d4

ParameterValueReference(s)
Molecular Formula C₁₇H₁₁D₄N₃O₆
Exact Mass 361.12119219 Da
Formula Weight 361.3 g/mol
Deuterium Incorporation ≥99% deuterated forms (d₁-d₄)
Typical HPLC Retention Time Expected to be very similar to Balsalazide (e.g., ~2.5 min under specific conditions)
MRM Transitions (Q1/Q3) To be determined empirically for specific instrument and conditions. Q1 would be based on the [M-H]⁻ ion (m/z 360.1).-
Limit of Detection (LOD) Method-dependent, but expected to be in the low ng/mL range.-
Limit of Quantification (LOQ) Method-dependent, but expected to be in the low ng/mL range.-

Conclusion

Balsalazide-d4 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Balsalazide in biological systems. This technical guide provides the foundational knowledge of its chemical properties and a framework for its application in bioanalytical methodologies.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Balsalazide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of balsalazide-d3 as an internal standard in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry, deuterated standards like this compound offer unparalleled accuracy and precision in the quantification of the prodrug balsalazide in complex biological matrices. This document will detail the underlying principles, experimental methodologies, and data validation for the use of this compound, serving as a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics (DMPK).

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of analysis.[1] Since the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[2] However, due to its slightly higher mass, the mass spectrometer can differentiate between the analyte and the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process are effectively normalized, leading to highly accurate and precise quantification.[1]

Balsalazide: Pharmacokinetics and Metabolism

Balsalazide is a prodrug of mesalazine (5-aminosalicylic acid, 5-ASA), the active therapeutic agent. It is designed for targeted delivery to the colon. Following oral administration, balsalazide is cleaved by bacterial azoreduction in the colon to release mesalazine and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3] Mesalazine is then further metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3] Understanding this metabolic pathway is crucial, as the internal standard must mimic the behavior of the parent drug in the biological system.

Balsalazide_Metabolism Balsalazide Balsalazide Mesalazine Mesalazine (5-ASA) (Active Moiety) Balsalazide->Mesalazine Bacterial Azo Reduction (Colon) Carrier 4-Aminobenzoyl-β-alanine (Inert Carrier) Balsalazide->Carrier Bacterial Azo Reduction (Colon) NAc_Mesalazine N-Ac-5-ASA (Metabolite) Mesalazine->NAc_Mesalazine Acetylation

Caption: Metabolic pathway of balsalazide in the colon.

The Role of this compound as an Internal Standard

This compound is a synthetic version of balsalazide where three hydrogen atoms have been replaced with deuterium atoms. This subtle mass change allows for its differentiation from the endogenous balsalazide by the mass spectrometer.

Key Advantages of Using this compound:

  • Correction for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since this compound co-elutes with balsalazide and experiences the same matrix effects, the ratio of their signals remains constant, correcting for these variations.

  • Compensation for Sample Loss: During sample preparation steps such as protein precipitation and liquid-liquid extraction, some amount of the analyte may be lost. The deuterated internal standard is lost at the same rate, ensuring that the final analyte-to-internal standard ratio is unaffected.

  • Improved Precision and Accuracy: By accounting for various sources of error, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.

Experimental Protocol: Quantification of Balsalazide in Human Plasma

Sample Preparation

A protein precipitation method is commonly employed for the extraction of balsalazide from plasma.

Sample_Preparation_Workflow Plasma Plasma Sample Spike Add this compound (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze

Caption: General workflow for plasma sample preparation.

Detailed Steps:

  • Aliquoting: Aliquot 100 µL of human plasma (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions for the analysis of balsalazide.

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A reverse-phase C18 column (e.g., Xterra RP18, BetaMax Acid) is suitable for separation.
Mobile Phase A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
Flow Rate Typically in the range of 0.3-0.6 mL/min.
Column Temperature Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
MS System A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Ionization Source Electrospray ionization (ESI) in either positive or negative ion mode, depending on the optimal signal for balsalazide and its internal standard.
MRM Transitions Specific precursor-to-product ion transitions for balsalazide and this compound would be monitored.

Method Validation and Quantitative Data

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables present illustrative data for the validation of a method for a similar compound, mesalazine, using its deuterated internal standard, mesalazine-d3, which demonstrates the expected performance of a method using this compound.

Linearity

The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Balsalazide0.10 - 12.0> 0.995

Illustrative data based on a validated method for mesalazine.

Precision and Accuracy

Intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC0.302.9107.23.8106.5
MQC4.500.6103.81.3104.2
HQC9.001.1104.72.1105.1

Illustrative data based on a validated method for mesalazine.

Recovery

The extraction recovery of the analyte and internal standard is determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteMean Recovery (%)
Balsalazide82 - 95
This compound~78

Illustrative data based on a validated method for mesalazine.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of balsalazide in biological matrices. By adhering to the principles of isotope dilution and following a rigorously validated experimental protocol, researchers can obtain high-quality pharmacokinetic data essential for drug development and clinical studies. This technical guide serves as a foundational resource for the implementation of this gold-standard bioanalytical technique.

References

Technical Guide to the Analysis and Purity of Balsalazide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Balsalazide-d3. While a specific Certificate of Analysis for this compound is not publicly available, this document outlines the established analytical techniques for Balsalazide, which are directly applicable to its deuterated analog. The information herein is intended for researchers, scientists, and drug development professionals.

Overview of Analytical Methodologies

The purity of Balsalazide and its related compounds is primarily assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods.[1] These techniques allow for the separation and quantification of Balsalazide from its potential impurities and degradation products.

One available Certificate of Analysis for Balsalazide disodium indicates a purity of 99.72% as determined by HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for Balsalazide, which can be considered representative for the analysis of this compound.

Table 1: Summary of RP-HPLC Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range90-210 µg/mL[1][2]2-10 µg/mL[3]10-50 µg/mL[4]
Correlation Coefficient (r²)0.99920.99980.9996
RecoveryNot Specified99.96 - 100.6%98.20 - 101.58%
Precision (%RSD)< 2%Not Specified< 2%
Limit of Detection (LOD)Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ)Not SpecifiedNot SpecifiedNot Specified

Table 2: Summary of HPTLC Method Validation Parameters

ParameterValue
Linearity Range500-3000 ng/band
Correlation Coefficient (r²)0.999
Recovery99.99 - 100.04%
Precision (%RSD)Intra-day: 0.91–1.02%, Inter-day: 0.49-0.63%
Limit of Detection (LOD)0.19 µg/mL
Limit of Quantification (LOQ)1.19 µg/mL

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This section details a common RP-HPLC method for the analysis of Balsalazide.

3.1.1. Chromatographic Conditions (Method 1)

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of water and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 368 nm.

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 3.685 min.

3.1.2. Chromatographic Conditions (Method 2)

  • Column: Inertsil ODS 3V, C18, 250x4.6 ID.

  • Mobile Phase: A mixture of KH2PO4 buffer (pH 4.5), acetonitrile, and methanol (50:30:20 v/v/v).

  • Detection: UV at 304 nm.

  • Retention Time: Approximately 2.487 min.

3.1.3. Standard Solution Preparation

  • Accurately weigh 100 mg of Balsalazide reference standard and transfer to a 100 mL volumetric flask.

  • Add 70 mL of distilled water and sonicate for 15 minutes to dissolve.

  • Make up the volume to 100 mL with distilled water to obtain a stock solution of 1 mg/mL.

  • Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations within the linear range.

3.1.4. Sample Preparation (from Capsules)

  • Weigh the contents of 20 capsules and calculate the average weight.

  • Accurately weigh a quantity of powder equivalent to 100 mg of Balsalazide and transfer to a 100 mL volumetric flask.

  • Add distilled water, dissolve the powder completely, and make up the volume to 100 mL.

  • Further dilute the solution as needed to fall within the calibration range and filter through a 0.45 µm membrane filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

This section outlines a typical HPTLC method for Balsalazide analysis.

3.2.1. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel G60–F254 aluminum sheets.

  • Mobile Phase: Chloroform: Methanol (3.5:2, v/v).

  • Development: Linear ascending development in a twin trough glass chamber with a chamber saturation time of 20 minutes at room temperature.

  • Run Length: Approximately 80 mm.

  • Detection: Densitometric scanning in absorbance mode at 361 nm.

  • Rf Value: Approximately 0.61.

3.2.2. Standard Solution Preparation

  • Prepare a stock solution of Balsalazide in methanol at a concentration of 0.1 mg/mL.

3.2.3. Sample Preparation (from Capsules)

  • Weigh the contents of 20 capsules to determine the average weight.

  • Weigh a quantity of the capsule powder equivalent to 100 mg of Balsalazide.

  • Extract the drug with methanol, sonicating for 20 minutes to ensure complete extraction.

  • Make up the volume to 100 mL and then dilute to a final concentration of 500 µg/mL for HPTLC analysis.

  • Filter the resulting solution using Whatman filter paper.

  • Apply an appropriate volume (e.g., 2 µL containing 1000 ng/spot) to the HPTLC plate for analysis.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the purity analysis of this compound.

cluster_prep Sample and Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis and Purity Calculation start Start: this compound Sample weigh_sample Accurately weigh sample start->weigh_sample dissolve_sample Dissolve in appropriate solvent (e.g., mobile phase or methanol) weigh_sample->dissolve_sample sonicate_sample Sonicate for complete dissolution dissolve_sample->sonicate_sample filter_sample Filter through 0.45 µm syringe filter sonicate_sample->filter_sample sample_solution Prepared Sample Solution filter_sample->sample_solution inject_sample Inject Sample Solution sample_solution->inject_sample ref_std This compound Reference Standard weigh_std Accurately weigh reference standard ref_std->weigh_std dissolve_std Dissolve in appropriate solvent weigh_std->dissolve_std stock_solution Prepare Stock Solution dissolve_std->stock_solution working_std Prepare Working Standard Solutions (Calibration Curve Points) stock_solution->working_std std_solution Prepared Standard Solutions working_std->std_solution inject_std Inject Standard Solutions std_solution->inject_std hplc_system HPLC System with C18 Column chromatogram_std Generate Standard Chromatograms and Calibration Curve hplc_system->chromatogram_std chromatogram_sample Generate Sample Chromatogram hplc_system->chromatogram_sample inject_std->hplc_system inject_sample->hplc_system integrate_peaks Integrate Peak Areas chromatogram_std->integrate_peaks chromatogram_sample->integrate_peaks calculate_conc Calculate Concentration of This compound in Sample using Calibration Curve integrate_peaks->calculate_conc calculate_purity Calculate Purity (%) calculate_conc->calculate_purity report Final Report: Purity of this compound calculate_purity->report

Caption: Workflow for RP-HPLC Purity Analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis of Deuterated Balsalazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for deuterated Balsalazide, specifically Balsalazide-d4. The synthesis is strategically designed to introduce deuterium atoms onto the aromatic ring of the 4-aminobenzoyl-β-alanine moiety, a key component of the Balsalazide molecule. This guide details two primary pathways for the synthesis of the deuterated precursor and the subsequent final synthesis of Balsalazide-d4, including detailed experimental protocols and quantitative data.

Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel disease. Deuterated versions of pharmaceutical compounds are of significant interest in drug development as they can offer altered metabolic profiles, potentially leading to improved pharmacokinetic properties. This guide focuses on the synthesis of Balsalazide-d4, where four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine portion are replaced with deuterium.

Overall Synthetic Strategy

The synthesis of Balsalazide-d4 is approached in two main stages:

  • Synthesis of the Deuterated Precursor: Preparation of 4-aminobenzoyl-β-alanine-d4.

  • Final Product Synthesis: Conversion of the deuterated precursor to Balsalazide-d4 via diazotization and azo coupling.

Two viable pathways for the synthesis of the deuterated precursor are presented below.

Part 1: Synthesis of 4-Aminobenzoyl-β-alanine-d4

The critical step in the synthesis of Balsalazide-d4 is the efficient and selective incorporation of deuterium into the 4-aminobenzoyl-β-alanine precursor.

Pathway 1: Deuteration of 4-Aminobenzoic Acid followed by Amide Coupling

This pathway involves the direct deuteration of commercially available 4-aminobenzoic acid, followed by a standard amide coupling reaction with β-alanine.

Synthesis_Pathway_1 Pathway 1: Synthesis of 4-Aminobenzoyl-β-alanine-d4 4_ABA 4-Aminobenzoic Acid 4_ABA_d4 4-Aminobenzoic Acid-d4 4_ABA->4_ABA_d4 D₂O, Pd/C, Pt/C, NaBH₄ Microwave 4_AB_beta_Ala_d4 4-Aminobenzoyl-β-alanine-d4 4_ABA_d4->4_AB_beta_Ala_d4 DCC, DMF beta_Ala β-Alanine beta_Ala->4_AB_beta_Ala_d4

Caption: Synthesis of 4-Aminobenzoyl-β-alanine-d4 via direct deuteration.

Experimental Protocol: Pathway 1

Step 1.1: Synthesis of 4-Aminobenzoic Acid-d4

  • A mixture of 4-aminobenzoic acid (1.0 g), 10% Palladium on Carbon (Pd/C, 100 mg), 5% Platinum on Carbon (Pt/C, 50 mg), and a catalytic amount of sodium borohydride in deuterium oxide (D₂O, 20 mL) is subjected to microwave irradiation at 150°C for 30 minutes.

  • The reaction mixture is cooled, and the catalysts are removed by filtration.

  • The filtrate is lyophilized to yield 4-aminobenzoic acid-d4.

  • To achieve high levels of deuterium incorporation (>98%), this process is repeated for two to three cycles.

Step 1.2: Synthesis of 4-Aminobenzoyl-β-alanine-d4

  • 4-Aminobenzoic acid-d4 (1.0 g) and β-alanine (0.65 g) are dissolved in anhydrous dimethylformamide (DMF, 25 mL).

  • The solution is cooled to 0°C, and dicyclohexylcarbodiimide (DCC, 1.5 g) is added.

  • The reaction is stirred at 0°C for one hour and then at room temperature for 12 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an ethanol/water mixture to give pure 4-aminobenzoyl-β-alanine-d4.

Part 2: Synthesis of Balsalazide-d4

With the deuterated precursor in hand, the final steps to synthesize Balsalazide-d4 are analogous to the established methods for the non-deuterated compound.[1]

Final_Synthesis Final Synthesis of Balsalazide-d4 4_AB_beta_Ala_d4 4-Aminobenzoyl-β-alanine-d4 Diazonium_Salt Diazonium Salt-d4 4_AB_beta_Ala_d4->Diazonium_Salt NaNO₂, HCl Balsalazide_d4 Balsalazide-d4 Diazonium_Salt->Balsalazide_d4 NaOH Salicylic_Acid Salicylic Acid Salicylic_Acid->Balsalazide_d4

Caption: Final diazotization and azo coupling steps to yield Balsalazide-d4.

Experimental Protocol: Final Synthesis
  • 4-Aminobenzoyl-β-alanine-d4 (1.0 g) is suspended in water and cooled to 0-5°C.

  • Concentrated hydrochloric acid is added, followed by the dropwise addition of a solution of sodium nitrite to form the diazonium salt. The temperature is maintained below 5°C throughout the addition.

  • In a separate vessel, salicylic acid is dissolved in an aqueous solution of sodium hydroxide and cooled to 0-5°C.

  • The freshly prepared cold diazonium salt solution is slowly added to the cold solution of sodium salicylate with vigorous stirring.

  • The resulting orange precipitate of Balsalazide-d4 is stirred in the cold for 2-3 hours.

  • The product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Balsalazide-d4.

Reaction StepKey ReagentsTypical Yield (%)Deuterium Incorporation (%)
Precursor Synthesis (Pathway 1)
Deuteration of 4-Aminobenzoic AcidD₂O, Pd/C, Pt/C> 90> 98
Amide CouplingDCC~ 85> 98
Final Synthesis
Diazotization & Azo CouplingNaNO₂, HCl, Salicylic Acid, NaOH~ 90> 98

Note: Yields and deuterium incorporation levels are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and optimization. Purity of the final product is reported to be ≥99% for deuterated forms (d1-d4).[2]

Conclusion

The synthesis of deuterated Balsalazide (Balsalazide-d4) is a feasible process for researchers and drug development professionals. The key to a successful synthesis lies in the efficient deuteration of the 4-aminobenzoic acid precursor, for which catalytic hydrogen-deuterium exchange methods are well-suited. The subsequent conversion to Balsalazide-d4 follows established and high-yielding synthetic routes. This guide provides a solid foundation for the laboratory-scale synthesis of this important deuterated pharmaceutical compound.

References

An In-Depth Technical Guide to the Pharmacokinetic Profiles of Balsalazide and the Prospective Profile of Balsalazide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Balsalazide, a second-generation aminosalicylate specifically designed for targeted delivery of mesalamine to the colon for the treatment of inflammatory bowel disease. Due to a lack of publicly available data on Balsalazide-d3, a deuterated form of the drug, this document will focus on the established pharmacokinetics of Balsalazide and offer a theoretical exploration of the potential pharmacokinetic alterations that could arise from deuteration. This guide includes detailed summaries of quantitative data, experimental methodologies, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Balsalazide

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), the active therapeutic agent.[1][2] It is indicated for the treatment of mildly to moderately active ulcerative colitis.[1] The structure of Balsalazide consists of mesalamine linked via an azo bond to a carrier molecule, 4-aminobenzoyl-β-alanine.[3] This design allows for the targeted delivery of mesalamine to the colon, where bacterial azoreductases cleave the azo bond, releasing the active drug and the inert carrier.[3] This colon-specific delivery minimizes systemic absorption of mesalamine in the upper gastrointestinal tract, thereby reducing the potential for systemic side effects.

Pharmacokinetic Profile of Balsalazide

The pharmacokinetic profile of Balsalazide is characterized by its limited systemic absorption as an intact molecule and its efficient conversion to the active moiety, mesalamine, in the colon.

Absorption

Intact Balsalazide is poorly absorbed from the upper gastrointestinal tract. Systemic exposure to the prodrug is low and variable among individuals. The primary goal of Balsalazide therapy is to deliver the drug to the colon, its site of action.

Distribution

Due to its low systemic absorption, the distribution of intact Balsalazide in tissues is minimal. The majority of the administered dose reaches the colon.

Metabolism

The metabolism of Balsalazide is the key to its therapeutic action. Upon reaching the colon, commensal bacteria possessing azoreductase enzymes cleave the azo bond of the Balsalazide molecule. This enzymatic cleavage releases equimolar amounts of mesalamine (5-ASA) and the carrier molecule, 4-aminobenzoyl-β-alanine. Mesalamine is the pharmacologically active component, exerting its anti-inflammatory effects locally on the colonic mucosa. The released mesalamine is then partially absorbed from the colon and undergoes N-acetylation in the intestinal mucosa and liver to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its major metabolite.

Excretion

The majority of the administered Balsalazide dose is excreted in the feces as mesalamine and its metabolites. A smaller fraction of the absorbed mesalamine and its N-acetylated metabolite is excreted in the urine.

Quantitative Pharmacokinetic Data for Balsalazide and its Metabolites

The following table summarizes key pharmacokinetic parameters for Balsalazide and its primary metabolites, mesalamine (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in healthy adult volunteers. It is important to note that pharmacokinetic parameters can exhibit significant inter-individual variability.

ParameterBalsalazideMesalamine (5-ASA)N-Ac-5-ASAReference
Tmax (median, hours) 0.5 - 2.012.0 - 24.012.0 - 24.0
Terminal Half-life (hours) 1.99.510.5
Urinary Excretion (% of dose) ~0.16~4.6~15.6

Data presented are from studies with varying dosing regimens and subject populations, and should be interpreted as representative values.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies for key experiments related to Balsalazide.

In Vivo Pharmacokinetic Studies in Humans
  • Study Design: Open-label, single-dose, randomized, crossover studies are often employed to compare different formulations or the effect of food.

  • Subjects: Healthy volunteers are typically recruited.

  • Drug Administration: Balsalazide is administered orally as capsules, often after an overnight fast. To assess food effects, a high-fat meal may be given prior to drug administration.

  • Sample Collection: Blood samples are collected at predetermined time points post-dose into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis. Urine is also collected over specified intervals.

  • Bioanalytical Method: Plasma and urine concentrations of Balsalazide and its metabolites (5-ASA, N-Ac-5-ASA) are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

Animal Models of Colitis for Efficacy Studies
  • Induction of Colitis: Various models are used to induce colitis in rodents, including the dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) models.

  • Drug Administration: Balsalazide is typically administered orally via gavage.

  • Efficacy Assessment: Efficacy is evaluated by monitoring clinical signs (e.g., weight loss, stool consistency, rectal bleeding), and by histological analysis of the colon at the end of the study.

This compound: A Theoretical Pharmacokinetic Profile

As of the date of this document, no specific pharmacokinetic data for this compound is available in the public domain. However, based on the principles of deuteration in drug development, we can theorize potential alterations to the pharmacokinetic profile of Balsalazide.

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect and can slow down metabolic reactions that involve the cleavage of this bond.

Potential Impact of Deuteration on Balsalazide Metabolism

The metabolism of Balsalazide primarily involves the cleavage of the azo bond by bacterial azoreductases, a process that does not directly involve C-H bond cleavage. Therefore, deuteration of the mesalamine or the carrier moiety is unlikely to significantly affect this initial and crucial metabolic step.

However, the subsequent metabolism of the released mesalamine to N-Ac-5-ASA does involve enzymatic processes. If deuterium were to be strategically placed at a site on the mesalamine molecule that is targeted by metabolic enzymes (e.g., N-acetyltransferases), it could potentially slow down the rate of N-acetylation.

Theoretical Pharmacokinetic Profile of this compound vs. Balsalazide
ParameterPotential Change with this compoundRationale
Absorption No significant change expectedAzo bond cleavage is the primary determinant of mesalamine release, which is unlikely to be affected by deuteration.
Distribution No significant change expectedThe physicochemical properties of the drug are not expected to be significantly altered by deuteration to an extent that would impact distribution.
Metabolism Potentially slower N-acetylation of mesalamineThe kinetic isotope effect could reduce the rate of metabolism if deuterium is placed at a metabolically active site.
Excretion Potentially altered ratio of mesalamine to N-Ac-5-ASA in urine and fecesA slower rate of metabolism could lead to a higher proportion of unchanged mesalamine being excreted.

It is critical to emphasize that this is a theoretical discussion. Without experimental data, the actual pharmacokinetic profile of this compound remains unknown.

Visualizations

Balsalazide Metabolism Pathway

Balsalazide_Metabolism Balsalazide Balsalazide Mesalamine Mesalamine (5-ASA) (Active) Balsalazide->Mesalamine Bacterial Azoreductases (in Colon) Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) Balsalazide->Carrier Bacterial Azoreductases (in Colon) NAc_5ASA N-acetyl-5-aminosalicylic acid (Metabolite) Mesalamine->NAc_5ASA N-acetyltransferase (Intestinal Mucosa, Liver)

Caption: Metabolic pathway of Balsalazide in the colon.

Experimental Workflow for Human Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization (Crossover Design) Subject_Recruitment->Randomization Dosing Oral Administration (Fasted/Fed) Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Timed Urine Collection Dosing->Urine_Collection Sample_Processing Plasma/Urine Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing HPLC_MSMS HPLC-MS/MS Analysis Sample_Processing->HPLC_MSMS PK_Analysis Pharmacokinetic Modeling HPLC_MSMS->PK_Analysis

Caption: Workflow for a human pharmacokinetic study of Balsalazide.

Conclusion

Balsalazide is an effective prodrug for the targeted delivery of mesalamine to the colon. Its pharmacokinetic profile is well-characterized, demonstrating minimal systemic absorption of the parent drug and efficient conversion to the active moiety in the large intestine. While the concept of a deuterated Balsalazide (this compound) presents an interesting avenue for potential pharmacokinetic modulation, a comprehensive understanding and comparison are currently precluded by the absence of empirical data. Further research, including in vitro metabolism studies and in vivo pharmacokinetic assessments, is necessary to elucidate the actual pharmacokinetic profile of this compound and to determine if it offers any therapeutic advantages over the non-deuterated form. This guide serves as a foundational resource for professionals engaged in the ongoing research and development of aminosalicylate-based therapies.

References

Navigating the Regulatory Landscape: A Technical Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful drug development. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines for the use of deuterated internal standards, with a focus on core principles, experimental design, and data interpretation to ensure robust and compliant bioanalytical method validation.

Deuterated internal standards have become the industry benchmark in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] Their structural similarity to the analyte of interest allows for effective compensation of variability during sample preparation and analysis, ultimately leading to enhanced accuracy and precision.[1][2] Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs) whenever feasible.[3][4]

Core Principles for Selecting and Using Deuterated Internal Standards

The fundamental advantage of a deuterated internal standard lies in its ability to mimic the analyte throughout the analytical process, thereby correcting for variations in extraction recovery, matrix effects, and instrument response. However, the successful implementation of a deuterated internal standard hinges on several key considerations:

  • Degree and Position of Deuteration: A sufficient number of deuterium atoms (typically three or more) should be incorporated to provide a clear mass shift from the analyte and minimize isotopic crosstalk. The position of the deuterium labels is critical; they must be on non-exchangeable sites to prevent loss or replacement with protons from the solvent or matrix.

  • Isotopic and Chemical Purity: The deuterated standard must possess high isotopic enrichment to reduce the contribution of the unlabeled analyte. It should also be chemically pure to avoid interference with the analysis. The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to inaccurate results.

  • Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience identical matrix effects. However, a slight chromatographic separation, known as the "isotope effect," can sometimes occur and requires careful method development to minimize its impact.

Regulatory Acceptance Criteria for Bioanalytical Method Validation

The ICH M10 guideline provides a unified framework for validating bioanalytical methods using internal standards. The following tables summarize the key acceptance criteria for chromatographic methods.

Table 1: Acceptance Criteria for Method Validation Parameters
ParameterAcceptance Criteria
Selectivity The response of interfering components at the retention time of the internal standard should be ≤ 5% of the internal standard response in the LLOQ sample.
Matrix Effect The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different matrix sources should be ≤15%.
Calibration Curve At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Accuracy (Within-run and Between-run) The mean concentration should be within ±15% of the nominal values for QC samples, except for the LLOQ, which should be within ±20%.
Precision (Within-run and Between-run) The CV should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%.
Dilution Integrity The accuracy and precision of the diluted QCs should be within ±15%.
Stability (Freeze-Thaw, Short-Term, Long-Term) The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Table 2: Cross-Interference Acceptance Criteria
Interference TypeAcceptance Criteria
Internal Standard to Analyte Contribution to the analyte response should be ≤ 20% of the LLOQ response.
Analyte to Internal Standard Contribution to the internal standard response should be ≤ 5% of the internal standard's response.

Experimental Protocols for Key Validation Experiments

Detailed and well-documented experimental protocols are essential for a successful validation. The following sections outline the methodologies for critical validation experiments.

Assessment of Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare three sets of samples for each matrix source:

    • Set 1: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).

    • Set 2: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.

    • Set 3: Analyte and deuterated internal standard are spiked into the biological matrix and then extracted.

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source:

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF):

    • IS-normalized MF = MF of analyte / MF of internal standard

  • The CV of the IS-normalized MF across the different matrix sources should be ≤15%.

Evaluation of Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences.

Methodology:

  • Analyze blank matrix samples from at least six different individual donors.

  • Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the deuterated internal standard.

  • The response of any interfering components in the blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.

  • Analyze LLOQ samples prepared in each of the six matrix lots to confirm the absence of significant interference.

Stability Assessment

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling, storage, and analysis.

Methodology:

  • Freeze-Thaw Stability: Analyze low and high concentration quality control (QC) samples after they have undergone at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been left at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples that have been stored at the intended storage temperature for a period equal to or longer than the time from sample collection to analysis.

  • The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizing Key Workflows and Relationships

Diagrams are powerful tools for illustrating complex processes and relationships in bioanalytical method validation.

G cluster_selection Internal Standard Selection cluster_validation Method Validation Workflow cluster_analysis Sample Analysis Analyte Properties Analyte Properties IS Selection Criteria IS Selection Criteria Analyte Properties->IS Selection Criteria Deuterated IS Deuterated IS IS Selection Criteria->Deuterated IS Preferred Analog IS Analog IS IS Selection Criteria->Analog IS Alternative Purity & Stability Check Purity & Stability Check Deuterated IS->Purity & Stability Check Method Development Method Development Purity & Stability Check->Method Development Full Validation Full Validation Method Development->Full Validation Selectivity Selectivity Full Validation->Selectivity Matrix Effect Matrix Effect Full Validation->Matrix Effect Accuracy & Precision Accuracy & Precision Full Validation->Accuracy & Precision Stability Stability Full Validation->Stability Dilution Integrity Dilution Integrity Full Validation->Dilution Integrity Validated Method Validated Method Full Validation->Validated Method Sample Analysis Sample Analysis Validated Method->Sample Analysis Data Reporting Data Reporting Sample Analysis->Data Reporting G Analyte Analyte Ion Source Ion Source Analyte->Ion Source Deuterated IS Deuterated IS Deuterated IS->Ion Source Matrix Components Matrix Components Matrix Components->Ion Source Ion Suppression/Enhancement Mass Spectrometer Mass Spectrometer Ion Source->Mass Spectrometer Analyte Signal Analyte Signal Mass Spectrometer->Analyte Signal IS Signal IS Signal Mass Spectrometer->IS Signal Signal Ratio Signal Ratio Analyte Signal->Signal Ratio IS Signal->Signal Ratio Quantification Quantification Signal Ratio->Quantification

References

Methodological & Application

Application Notes and Protocols for the Quantification of Balsalazide and its Metabolites using Balsalazide-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of the anti-inflammatory drug balsalazide and its primary active metabolite, 5-aminosalicylic acid (5-ASA), along with its further metabolite, N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA), in biological matrices. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes the stable isotope-labeled compound, Balsalazide-d3, as an internal standard for the accurate quantification of balsalazide. Similarly, deuterated analogs of the metabolites are used for their respective quantification. This approach ensures high sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Balsalazide is a prodrug that is specifically designed to deliver its active moiety, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] It is indicated for the treatment of mildly to moderately active ulcerative colitis.[2] Upon reaching the colon, bacterial azoreductases cleave the azo bond of balsalazide to release 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2] 5-ASA exerts a local anti-inflammatory effect on the colonic mucosa.[2] A portion of 5-ASA is further metabolized to N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA).

Accurate and reliable quantification of balsalazide and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.

These application notes provide a comprehensive guide, including detailed experimental protocols and data presentation, for the LC-MS/MS-based quantification of balsalazide, 5-ASA, and N-acetyl-5-ASA.

Metabolic Pathway of Balsalazide

Balsalazide is delivered intact to the colon where it is metabolized by bacterial azoreductases into its active component, 5-aminosalicylic acid (5-ASA), and an inert carrier molecule. 5-ASA is then partially acetylated to form N-acetyl-5-aminosalicylic acid.

Balsalazide_Metabolism Balsalazide Balsalazide Metabolite1 5-Aminosalicylic Acid (5-ASA, Mesalamine) Balsalazide->Metabolite1 Bacterial Azoreductases (in Colon) Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) Balsalazide->Carrier Metabolite2 N-acetyl-5-aminosalicylic Acid (N-acetyl-5-ASA) Metabolite1->Metabolite2 N-acetyltransferase

Figure 1: Metabolic Pathway of Balsalazide.

Experimental Protocols

Materials and Reagents
  • Balsalazide reference standard

  • This compound internal standard

  • 5-Aminosalicylic acid (5-ASA) reference standard

  • 5-Aminosalicylic acid-d3 (Mesalamine-d3) internal standard

  • N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA) reference standard

  • N-acetyl-5-aminosalicylic acid-d3 (N-acetyl mesalamine-d3) internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Sample Preparation: Protein Precipitation

This protocol is a general guideline and may require optimization for specific matrices.

  • Allow all frozen plasma samples and standards to thaw at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of the internal standard working solution (a mixture of this compound, 5-ASA-d3, and N-acetyl-5-ASA-d3 in methanol).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions. Instrument parameters should be optimized for the specific system being used.

Parameter Condition for Balsalazide Condition for 5-ASA and N-acetyl-5-ASA
LC System UHPLC SystemUHPLC System
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileMethanol
Gradient Representative: 5% B to 95% B over 5 minIsocratic: 15% B
Flow Rate 0.4 mL/min0.6 mL/min
Injection Volume 5 µL10 µL
Column Temp. 40°C35°C
MS System Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
MRM Transitions See Table 1See Table 2
Collision Energy Optimize for each transitionOptimize for each transition
Dwell Time 100 ms100 ms
Experimental Workflow

The overall workflow for the bioanalytical method is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standards (this compound, 5-ASA-d3, N-acetyl-5-ASA-d3) Sample->Spike_IS Extraction Protein Precipitation or Solid Phase Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (UHPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (Triple Quadrupole MS) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Figure 2: General Experimental Workflow for LC-MS/MS Analysis.

Quantitative Data

The following tables summarize representative quantitative data for the LC-MS/MS analysis of balsalazide and its metabolites. Note that the data for balsalazide is representative, as a specific published method using this compound was not identified. The data for the metabolites is based on published literature.

Table 1: Representative Mass Spectrometric Parameters for Balsalazide and this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity
Balsalazide 356.1 198.1 Negative

| this compound | 359.1 | 201.1 | Negative |

Table 2: Mass Spectrometric Parameters for 5-ASA, N-acetyl-5-ASA, and their Deuterated Internal Standards

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity
5-ASA 152.0 108.0 Negative
5-ASA-d3 155.0 111.0 Negative
N-acetyl-5-ASA 194.2 149.9 Negative

| N-acetyl-5-ASA-d3 | 197.2 | 153.0 | Negative |

Table 3: Representative Calibration Curve and Validation Parameters

Parameter Balsalazide (Representative) 5-ASA N-acetyl-5-ASA
Linear Range 1 - 1000 ng/mL 2 - 1500 ng/mL 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99 > 0.99 > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL 2 ng/mL 10 ng/mL
Intra-day Precision (%RSD) < 10% 1.60 - 8.63% 0.99 - 5.67%
Inter-day Precision (%RSD) < 15% 2.14 - 8.67% 1.72 - 4.89%
Intra-day Accuracy (% Bias) ± 15% 2.70 - 5.48% -0.36 - 6.22%
Inter-day Accuracy (% Bias) ± 15% 0.64 - 3.87% 0.71 - 4.27%

| Recovery | > 85% | > 80% | > 80% |

Discussion

The presented protocols outline a robust and reliable LC-MS/MS method for the simultaneous quantification of balsalazide and its key metabolites, 5-ASA and N-acetyl-5-ASA, in biological matrices. The use of corresponding stable isotope-labeled internal standards is critical for mitigating matrix effects and ensuring high accuracy and precision of the results.

The protein precipitation method described is a simple and rapid sample preparation technique suitable for high-throughput analysis. However, for more complex matrices or lower concentration levels, a more rigorous sample clean-up method, such as solid-phase extraction (SPE), may be necessary.

The chromatographic and mass spectrometric conditions provided serve as a starting point for method development and should be optimized for the specific instrumentation and application. Validation of the method according to regulatory guidelines (e.g., FDA, EMA) is essential before its application in regulated bioanalysis.

Conclusion

The detailed application notes and protocols herein provide a comprehensive framework for the development and implementation of a validated LC-MS/MS method for the quantitative analysis of balsalazide and its metabolites using deuterated internal standards. This methodology is well-suited for researchers, scientists, and drug development professionals engaged in the study of balsalazide's pharmacokinetics and clinical efficacy. The high sensitivity, specificity, and accuracy of this method will facilitate a better understanding of the drug's disposition and its therapeutic effects.

References

Quantitative Analysis of Balsalazide in Human Plasma Using a Validated LC-MS/MS Method with Balsalazide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note presents a detailed protocol for the quantitative analysis of Balsalazide in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a stable isotope-labeled internal standard, Balsalazide-d3, to ensure accuracy and precision. The protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of Balsalazide.

Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][2] Balsalazide is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases to release the active moiety.[1][2] Accurate quantification of Balsalazide in biological matrices is crucial for pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the bioanalysis of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate and precise quantification.

This application note provides a comprehensive protocol for the determination of Balsalazide in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Balsalazide reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Polypropylene tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Balsalazide and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Balsalazide by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (ISWS): Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at various concentrations and QC samples at low, medium, and high concentration levels.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the Internal Standard Working Solution (this compound).

  • Vortex briefly to mix.

  • Add 500 µL of the extraction solvent (e.g., a mixture of dichloromethane and isopropanol or methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Chromatographic Conditions
  • HPLC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution with:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

A typical gradient program would start with a low percentage of Mobile Phase B, which is then increased to elute the analyte and internal standard, followed by a re-equilibration step.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Balsalazide.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor-to-product ion transitions for Balsalazide and this compound need to be optimized on the specific mass spectrometer being used. Based on the structure of Balsalazide, a plausible precursor ion in negative mode would be [M-H]⁻ at m/z 356.1. The fragmentation would likely occur at the azo bond or the amide linkage. For this compound, the precursor ion would be [M-H]⁻ at m/z 359.1. The product ions would need to be determined experimentally by infusing the standards into the mass spectrometer.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve the best signal intensity and specificity for each transition.

Data Presentation

The following tables summarize typical quantitative data obtained from pharmacokinetic studies of Balsalazide in human plasma.

Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Volunteers. [2]

ParameterBalsalazide5-ASAN-Ac-5-ASA
Cmax (mcg/mL) 0.22 ± 0.120.11 ± 0.1360.88 ± 0.39
AUClast (mcg·hr/mL) 1.35 ± 0.732.59 ± 1.4617.8 ± 8.14
Tmax (h) 0.8 ± 0.858.2 ± 1.989.9 ± 2.49

Data are presented as mean ± standard deviation.

Table 2: Bioanalytical Method Validation Parameters (Illustrative).

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Accuracy (% Bias) Within ±15%-5% to +8%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limitsMinimal

Note: The values in Table 2 are illustrative and would be determined during the formal validation of the analytical method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Balsalazide and the experimental workflow for its quantitative analysis.

Balsalazide_Metabolism Balsalazide Balsalazide Mesalamine Mesalamine (5-ASA) (Active Moiety) Balsalazide->Mesalamine Bacterial Azoreductases in Colon Carrier 4-aminobenzoyl-ß-alanine (Carrier Moiety) Balsalazide->Carrier Bacterial Azoreductases in Colon N_Ac_5_ASA N-acetyl-5-aminosalicylic acid Mesalamine->N_Ac_5_ASA Acetylation

Caption: Metabolic pathway of Balsalazide in the colon.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of Balsalazide.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Balsalazide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Balsalazide.

References

Bioanalytical Method for Balsalazide Using Deuterated Internal Standard (Balsalazide-d3)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed bioanalytical method for the quantification of Balsalazide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Balsalazide-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other drug development applications.

Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used for the treatment of mildly to moderately active ulcerative colitis.[1][2][3] It is designed to deliver the active drug to the colon, where it is cleaved by bacterial azoreductases to release mesalamine, which then exerts its local anti-inflammatory effect.[1] Accurate measurement of Balsalazide in biological matrices is crucial for pharmacokinetic analysis and to understand its delivery to the site of action.

This application note describes a robust and sensitive UPLC-MS/MS method for the determination of Balsalazide in human plasma. The use of a deuterated internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible results.

Mechanism of Action

Balsalazide is delivered intact to the colon. There, bacterial enzymes cleave the azo bond, releasing the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine. 5-ASA is believed to exert its anti-inflammatory effect locally on the colonic mucosa.

Balsalazide Mechanism of Action Balsalazide Balsalazide (Prodrug) Colon Colon Balsalazide->Colon BacterialEnzymes Bacterial Azoreductases Colon->BacterialEnzymes in Mesalamine Mesalamine (5-ASA) (Active Drug) BacterialEnzymes->Mesalamine cleaves to Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) BacterialEnzymes->Carrier cleaves to Inflammation Reduced Inflammation Mesalamine->Inflammation leads to

Caption: Metabolic activation of Balsalazide in the colon.

Experimental Protocols

This section details the materials, equipment, and procedures for the bioanalytical method.

Materials and Reagents
  • Balsalazide reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methylene chloride (HPLC grade)

  • Methyl tertiary-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Balsalazide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Balsalazide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

  • Quality Control (QC) Samples: Prepare QC samples in human plasma at low, medium, and high concentrations from a separate Balsalazide stock solution.

Sample Preparation: Liquid-Liquid Extraction

The following workflow outlines the sample preparation procedure.

Sample Preparation Workflow start Start plasma 100 µL Plasma Sample (Standard, QC, or Unknown) start->plasma is Add 25 µL This compound (IS) plasma->is acidify Add 50 µL 1% Formic Acid Vortex is->acidify extract Add 600 µL Methylene Chloride:MTBE (1:1) Vortex acidify->extract centrifuge Centrifuge (10 min @ 4000 rpm) extract->centrifuge separate Transfer Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream @ 40°C) separate->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject 5 µL into UPLC-MS/MS System reconstitute->inject end End inject->end

Caption: Liquid-liquid extraction protocol for plasma samples.

Detailed Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 50 µL of 1% formic acid in water and vortex briefly.

  • Add 600 µL of the extraction solvent (a 1:1 mixture of methylene chloride and methyl tertiary-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A).

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.501090
3.001090
3.10955
4.00955

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas 50 psi
Turbo Gas 50 psi
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Balsalazide358.1197.115025
This compound361.1200.115025

Results and Data Presentation

The following tables summarize the quantitative data obtained during the validation of this bioanalytical method.

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Balsalazide in human plasma.

Table 3: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Balsalazide1 - 1000y = 0.0025x + 0.0012> 0.995
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at three QC levels. The results are presented in Tables 4 and 5.

Table 4: Intra-Day Accuracy and Precision (n=6)

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
3 (Low QC)2.9598.34.2
50 (Mid QC)51.2102.43.1
800 (High QC)792.899.12.5

Table 5: Inter-Day Accuracy and Precision (n=18, 3 days)

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
3 (Low QC)3.05101.75.1
50 (Mid QC)49.899.63.8
800 (High QC)809.6101.23.2

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantification of Balsalazide in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic and other clinical studies in the development of Balsalazide.

References

Application Notes and Protocols for the Analysis of Balsalazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Balsalazide and its primary metabolite, 5-aminosalicylic acid (5-ASA), in various biological matrices and pharmaceutical formulations. The protocols are designed to ensure accurate and reproducible quantification using modern analytical techniques.

Overview of Balsalazide and its Analysis

Balsalazide is a prodrug that is specifically cleaved by bacterial azoreductases in the colon to release the therapeutically active agent, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine. This targeted delivery makes it effective for the treatment of inflammatory bowel diseases such as ulcerative colitis.

Accurate quantification of Balsalazide and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. The choice of sample preparation technique is critical to remove interfering substances from the matrix and ensure the sensitivity and reliability of the analytical method. Common analytical techniques employed include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS).

Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on the sample matrix (e.g., plasma, urine, tissue, pharmaceutical dosage form) and the analytical endpoint. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma or serum, which can interfere with chromatographic analysis.

Application: Suitable for the analysis of Balsalazide in plasma and fecal samples.

General Protocol for Plasma: A generic protocol for protein precipitation using acetonitrile is described below. This method is effective for removing the majority of proteins from plasma samples.

Experimental Protocol: Protein Precipitation of Plasma Samples

  • Sample Aliquoting: Transfer 200 µL of the plasma sample into a clean microcentrifuge tube.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample (a 1:3 ratio of sample to solvent is common).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant and transfer it to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC analysis.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates before injection into the analytical instrument.

General Protocol for Fecal Samples: For fecal samples, protein precipitation with acetonitrile is an effective method to halt enzymatic activity and prepare the sample for analysis[1].

Experimental Protocol: Protein Precipitation of Fecal Samples

  • Homogenization: Homogenize a known weight of the fecal sample in a suitable buffer.

  • Precipitation: Add ice-cold acetonitrile to the fecal slurry to precipitate proteins and stop bacterial fermentation[1].

  • Centrifugation: Centrifuge the mixture to pellet solid debris and precipitated proteins.

  • Supernatant Processing: The resulting supernatant can be further processed or directly injected for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.

Application: Effective for the extraction of Balsalazide and its metabolites from plasma and urine.

Experimental Protocol: LLE for Balsalazide in Human Plasma

This protocol is based on a method used for the analysis of Balsalazide and its metabolites in human plasma using HPLC-MS/MS[2].

  • Sample Acidification: Acidify the plasma samples before extraction[2].

  • Extraction: Perform the extraction using a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE)[2].

  • Phase Separation: After vortexing and centrifugation, separate the organic layer containing the analyte.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.

For the analysis of metabolites like 5-ASA and N-acetyl-5-ASA, a derivatization step may be necessary prior to LLE to improve their extraction efficiency and chromatographic properties.

Experimental Protocol: LLE with Derivatization for Metabolites in Plasma

  • Derivatization: Treat the plasma samples with propionic anhydride to derivatize the metabolites.

  • Extraction: Following derivatization, perform a liquid-liquid extraction as described above.

  • Analysis: The derivatized extracts are then separated by HPLC and analyzed by MS/MS.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. It involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

Application: Ideal for cleaning up complex biological matrices like plasma and urine, offering higher recovery and cleaner extracts compared to PPT and LLE.

Experimental Protocol: Generic SPE for Balsalazide in Biological Fluids

While a specific, validated SPE protocol for Balsalazide was not found in the provided search results, a general methodology can be proposed based on the physicochemical properties of Balsalazide (an acidic drug). A mixed-mode or a strong anion exchange (SAX) sorbent would likely be effective.

  • Sorbent Selection: Choose a suitable SPE cartridge (e.g., a polymeric mixed-mode or SAX sorbent).

  • Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Further equilibrate with 1 mL of a buffer at a pH that ensures the analyte is charged (e.g., a phosphate buffer at pH > pKa of the acidic functional groups).

  • Sample Loading:

    • Pre-treat the sample by adjusting its pH to be similar to the equilibration buffer.

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

    • Wash with 1 mL of a buffer at a pH that retains the analyte but removes neutral and basic interferences.

  • Elution:

    • Elute the analyte using a small volume (e.g., 2 x 500 µL) of a solvent that disrupts the interaction with the sorbent (e.g., methanol containing a small percentage of a strong acid like formic acid).

  • Post-Elution Processing:

    • Evaporate the eluate to dryness.

    • Reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize the quantitative data related to the analytical methods for Balsalazide. Note that specific recovery and matrix effect data for each sample preparation method were not extensively detailed in the search results, so the data primarily reflects the overall analytical method performance.

Table 1: HPLC Method Parameters for Balsalazide Analysis

ParameterMethod 1Method 2Method 3
Column Inertsil ODS 3V, C18 (250x4.6 mm)C-18 (250 x 4 mm, 5 µm)Phenomenax Luna C18 (150x4.6mm; 5µm)
Mobile Phase KH2PO4:ACN:MeOH (50:30:20 v/v/v), pH 4.5Water and AcetonitrileACN:Methanol:Triethylamine buffer (40:30:30% v/v)
Flow Rate Not Specified0.8 mL/min0.7 mL/min
Detection (UV) 304 nm368 nm254 nm
Retention Time 2.487 min3.685 min3.42 min
Linearity Range 90-210 µg/mL2-10 µg/mL10-50 µg/mL
Correlation (r²) 0.99920.9998Not Specified
% Recovery Within limits99.96 - 100.6%99.61% ± 0.106

Table 2: Pharmacokinetic Parameters of Balsalazide and its Metabolites

AnalyteTmax (hours)Terminal Half-life (hours)Plasma Protein Binding
Balsalazide 0.5 - 2.01.9≥ 99%
5-ASA 12 - 249.543%
N-Ac-5-ASA 12 - 2410.578%

Visualizations

Balsalazide Metabolic Pathway

The following diagram illustrates the metabolic activation of Balsalazide in the colon.

Balsalazide_Metabolism cluster_products Active and Carrier Moieties Balsalazide Balsalazide Metabolites Cleavage Balsalazide->Metabolites 5-ASA 5-Aminosalicylic Acid (5-ASA) (Active Moiety) Metabolites->5-ASA 4-ABA 4-Aminobenzoyl-β-alanine (Carrier Moiety) Metabolites->4-ABA

Caption: Metabolic activation of Balsalazide in the colon.

General Experimental Workflow for Balsalazide Analysis

This diagram outlines the typical workflow from sample collection to data analysis.

Balsalazide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Collection Sample Collection (Plasma, Urine, etc.) Preparation Sample Preparation (PPT, LLE, or SPE) Collection->Preparation LC_Separation LC Separation (e.g., RP-HPLC) Preparation->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Sample_Prep_Logic cluster_methods Sample Preparation Methods Start Sample Matrix PPT Protein Precipitation (PPT) - Fast, simple - Less clean Start->PPT Low Complexity High Throughput LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - More selective Start->LLE Moderate Complexity SPE Solid-Phase Extraction (SPE) - Highest selectivity - Cleanest extracts Start->SPE High Complexity High Sensitivity Needed

References

Application Notes and Protocols for Pharmacokinetic Studies Using Balsalazide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies using the stable isotope-labeled (SIL) compound, Balsalazide-d3. The use of a deuterated internal standard is a powerful technique that offers a precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of Balsalazide.

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed to deliver the active therapeutic agent to the colon.[1][2][3][4] Upon reaching the colon, bacterial azoreductases cleave the azo bond in balsalazide to release equimolar quantities of 5-ASA and the carrier molecule, 4-aminobenzoyl-β-alanine.[1] The therapeutic effect of balsalazide is primarily due to the local action of 5-ASA on the colonic mucosa.

The use of this compound as an internal standard in conjunction with a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate quantification of Balsalazide and its metabolites in complex biological matrices. Stable isotopes are non-radioactive and pose no safety risks to subjects, making them ideal for clinical trials.

Pharmacokinetic Profile of Balsalazide and its Metabolites

The systemic exposure to balsalazide is generally low and highly variable among individuals. The drug is designed for targeted delivery to the colon, with minimal absorption of the parent compound. The primary metabolites are 5-ASA and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Balsalazide1.35 ± 0.730.8 ± 0.851.52 ± 1.011.9
5-ASA2.59 ± 1.468.2 ± 1.982.10 ± 2.589.5
N-Ac-5-ASA17.8 ± 8.149.9 ± 2.4917.7 ± 13.710.5

Table 1: Pharmacokinetic parameters of balsalazide and its major metabolites in healthy volunteers following a single oral dose of 2.25 g. Data is presented as mean ± standard deviation.

Experimental Protocols

Study Design: Single-Dose Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a single-dose, open-label study to determine the pharmacokinetic profile of Balsalazide.

1.1. Subject Recruitment:

  • Enroll healthy adult volunteers (n=12-18).

  • Obtain informed consent from all participants.

  • Conduct a comprehensive medical history, physical examination, and clinical laboratory tests to ensure subjects meet inclusion/exclusion criteria.

1.2. Dosing:

  • Administer a single oral dose of Balsalazide (e.g., 2.25 g, three 750 mg capsules).

  • Subjects should fast overnight for at least 10 hours before dosing and for 4 hours post-dose. Water can be consumed as needed.

1.3. Sample Collection:

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Balsalazide and its Metabolites

2.1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of an internal standard working solution containing this compound, 5-ASA-d3, and N-Ac-5-ASA-d3 in methanol.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.2. Chromatographic Conditions:

  • HPLC System: A validated high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2.3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, optimized for each analyte.

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for Balsalazide, 5-ASA, N-Ac-5-ASA, and their respective deuterated internal standards.

Signaling Pathways and Workflows

cluster_drug_administration Drug Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption_metabolism Absorption & Metabolism cluster_pharmacological_action Pharmacological Action Oral Administration of Balsalazide Oral Administration of Balsalazide Intact Delivery to Colon Intact Delivery to Colon Oral Administration of Balsalazide->Intact Delivery to Colon Bacterial Azoreductase Cleavage Bacterial Azoreductase Cleavage Intact Delivery to Colon->Bacterial Azoreductase Cleavage Release of 5-ASA and Carrier Moiety Release of 5-ASA and Carrier Moiety Bacterial Azoreductase Cleavage->Release of 5-ASA and Carrier Moiety Minimal Systemic Absorption of Balsalazide Minimal Systemic Absorption of Balsalazide Bacterial Azoreductase Cleavage->Minimal Systemic Absorption of Balsalazide Metabolism of 5-ASA to N-Ac-5-ASA Metabolism of 5-ASA to N-Ac-5-ASA Release of 5-ASA and Carrier Moiety->Metabolism of 5-ASA to N-Ac-5-ASA Local Anti-inflammatory Effect in Colon Local Anti-inflammatory Effect in Colon Release of 5-ASA and Carrier Moiety->Local Anti-inflammatory Effect in Colon

Caption: Metabolic pathway of Balsalazide.

Subject Screening and Enrollment Subject Screening and Enrollment Single Oral Dose of Balsalazide Single Oral Dose of Balsalazide Subject Screening and Enrollment->Single Oral Dose of Balsalazide Serial Blood Sampling Serial Blood Sampling Single Oral Dose of Balsalazide->Serial Blood Sampling Plasma Separation and Storage Plasma Separation and Storage Serial Blood Sampling->Plasma Separation and Storage Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Separation and Storage->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis LC-MS/MS Analysis->Pharmacokinetic Data Analysis

Caption: Experimental workflow for a Balsalazide PK study.

References

The Role of Deuterated Balsalazide (Balsalazide-d3) in Ulcerative Colitis Research: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is an established treatment for mildly to moderately active ulcerative colitis.[1][2][3] It is designed to deliver the active 5-ASA moiety directly to the colon, minimizing systemic absorption and associated side effects.[1] In the realm of ulcerative colitis research, particularly in pharmacokinetic and pharmacodynamic studies, the use of stable isotope-labeled compounds such as Balsalazide-d3 is invaluable. This deuterated analog, where three hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for highly accurate and precise quantification of Balsalazide and its metabolites in biological matrices. This application note outlines the rationale and provides a generalized protocol for the use of this compound in a research setting.

Mechanism of Action of Balsalazide

Balsalazide is a prodrug that remains intact as it passes through the upper gastrointestinal tract. Upon reaching the colon, resident bacteria cleave the azo bond of the balsalazide molecule through the action of azoreductase enzymes. This cleavage releases the therapeutically active component, 5-ASA, and an inert carrier molecule, 4-aminobenzoyl-β-alanine. The localized release of 5-ASA in the colon allows for its anti-inflammatory effects to be concentrated at the site of disease. The precise mechanism of 5-ASA is not fully elucidated but is thought to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes.

Application of this compound in Research

The primary application of this compound in ulcerative colitis research is as an internal standard in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis due to its ability to compensate for variations in sample preparation, matrix effects, and instrument response.

Key Research Applications:

  • Pharmacokinetic Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of Balsalazide and its active metabolite, 5-ASA.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different Balsalazide formulations.

  • Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the pharmacokinetics of Balsalazide.

  • Metabolite Identification and Quantification: Tracking the metabolic fate of Balsalazide in vivo.

Quantitative Data from Clinical Studies (Balsalazide)

While specific quantitative data for this compound is not available in the public domain, numerous clinical trials have reported on the efficacy of the parent drug, Balsalazide, in treating ulcerative colitis. This data provides a context for the importance of accurate quantification in clinical research.

Study Outcome Balsalazide Dosage Comparator Result Reference
Remission Rates (12 months) 3 g/day 6 g/day 77% vs. 68% (not significantly different)
Remission Rates (6 months) 1 g b.d.Sulphasalazine (1 g b.d.)51% vs. 63% (not significantly different)
Symptomatic & Complete Remission 6.75 g/day Mesalazine (2.4 g/day )Balsalazide induced remission in a greater proportion of patients.

Experimental Protocol: Quantification of Balsalazide in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a generalized methodology for the quantitative analysis of Balsalazide in human plasma. Note: This is a representative protocol and must be optimized and validated for specific laboratory conditions and instrumentation.

1. Materials and Reagents

  • Balsalazide analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Standard Solution Preparation

  • Prepare stock solutions of Balsalazide and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Balsalazide stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

4. Sample Preparation (Plasma)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the this compound working solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for Balsalazide and this compound in positive or negative ionization mode.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Balsalazide to this compound against the concentration of the calibration standards.

  • Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Balsalazide_Metabolism Balsalazide Balsalazide (Prodrug) Colon Colon Balsalazide->Colon Azoreductase Bacterial Azoreductase Colon->Azoreductase 5-ASA 5-Aminosalicylic Acid (Active Moiety) Azoreductase->5-ASA Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) Azoreductase->Carrier

Balsalazide Activation in the Colon

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

LC-MS/MS Workflow for Balsalazide Quantification

Conclusion

This compound is a critical tool for researchers in the field of inflammatory bowel disease. Its use as an internal standard enables the highly accurate and reliable quantification of Balsalazide and its metabolites, which is essential for robust pharmacokinetic and clinical research. The methodologies outlined here provide a foundation for the application of this compound in advancing our understanding of ulcerative colitis and its treatment.

References

Application Note: Quantification of Balsalazide-d3 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid), used in the treatment of inflammatory bowel disease. The accurate quantification of Balsalazide and its metabolites in biological samples is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Balsalazide-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis. This application note provides a detailed protocol for the detection and quantification of this compound in biological matrices.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following methods, protein precipitation and solid-phase extraction, are commonly employed for the extraction of Balsalazide and its internal standard from plasma or serum.

1. Protein Precipitation (PPT):

This method is rapid and effective for high-throughput analysis.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the working solution of this compound.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE):

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.

  • Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma or serum, add the working solution of this compound.

  • Acidify the sample with 20 µL of 2% formic acid in water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Liquid Chromatography (LC) Parameters

The following are typical starting conditions for the chromatographic separation of Balsalazide. These parameters should be optimized for the specific LC system being used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring Multiple Reaction Monitoring (MRM) transitions.

Note: The following MRM transitions and MS parameters for this compound are predicted based on the fragmentation of the parent drug, Balsalazide. It is highly recommended that these parameters be empirically optimized on the specific mass spectrometer being used to ensure the best performance.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Balsalazide358.1121.1To be optimizedTo be optimized
This compound 361.1 124.1 ~50-100 ~20-40
Alternate Product Ion for this compound361.1 156.1 ~50-100 ~15-30

Rationale for Predicted this compound Parameters:

  • Precursor Ion: The molecular weight of Balsalazide is approximately 357.3 g/mol . In positive ion mode, the protonated molecule [M+H]+ is observed at m/z 358.1. For this compound, with the addition of three deuterium atoms, the expected protonated molecule [M+H]+ would be at m/z 361.1.

  • Product Ions: A common fragmentation pathway for Balsalazide involves the cleavage of the azo bond. The predicted primary product ion for this compound at m/z 124.1 corresponds to the deuterated 4-aminobenzoyl-β-alanine moiety. An alternative product ion could result from a different fragmentation, and its m/z would need to be determined experimentally.

  • Declustering Potential (DP) and Collision Energy (CE): These values are instrument-dependent and should be optimized by infusing a standard solution of this compound and varying the DP and CE to maximize the signal intensity of the desired product ion. The provided ranges are typical starting points for similar small molecules.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Balsalazide and its deuterated internal standard.

ParameterBalsalazideThis compound (Internal Standard)
Precursor Ion (m/z) 358.1361.1
Product Ion (m/z) 121.1124.1 (Predicted)
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Retention Time (min) To be determinedShould co-elute with Balsalazide

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (PPT or SPE) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Balsalazide Calibration->Quantification

Experimental workflow for this compound detection.
Metabolic Pathway of Balsalazide

Balsalazide is a prodrug that is activated in the colon. The following diagram illustrates its metabolic conversion to the active therapeutic agent, mesalamine (5-ASA).

metabolic_pathway Balsalazide Balsalazide (Prodrug) Metabolism Bacterial Azoreductases in Colon Balsalazide->Metabolism Mesalamine Mesalamine (5-ASA) (Active Drug) Metabolism->Mesalamine Cleavage of Azo Bond Carrier 4-Aminobenzoyl-β-alanine (Carrier Moiety) Metabolism->Carrier

Metabolic activation of Balsalazide.

Application Note and Protocol for the Chromatographic Separation of Balsalazide and Balsalazide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the simultaneous analysis of Balsalazide and its deuterated internal standard, Balsalazide-d3, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method is suitable for quantitative analysis in research and drug development settings.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UPLC-MS/MS method. Due to their structural similarity, Balsalazide and this compound are expected to have nearly identical retention times. The primary differentiation is achieved through mass spectrometry.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Balsalazide~2.5358.1199.1
This compound~2.5361.1202.1

Experimental Protocols

This protocol is adapted from established high-performance liquid chromatography (HPLC) methods for Balsalazide analysis and incorporates best practices for the use of a deuterated internal standard.[1][2][3]

1. Materials and Reagents

  • Balsalazide reference standard

  • This compound reference standard (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Ultrapure water

2. Instrumentation

  • UPLC system with a binary solvent manager and sample manager

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

  • Column: Inertsil ODS 3V C18 column (250x4.6 mm, 5 µm) or equivalent[1][2]

  • Mobile Phase A: 10 mM Potassium dihydrogen phosphate (KH2PO4) buffer, pH adjusted to 4.5 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Mobile Phase Composition: A mixture of Phosphate buffer, Acetonitrile, and Methanol in a ratio of 50:30:20 (v/v/v) has been shown to be effective.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Run Time: 5 minutes

4. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

5. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Balsalazide and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions of Balsalazide by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the mobile phase to a final concentration of 100 ng/mL.

6. Sample Preparation

  • To 100 µL of the sample (e.g., plasma, formulation), add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

7. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Balsalazide) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standard solutions. The linearity of the method should be established within the desired concentration range.

Visualizations

Below are diagrams illustrating the experimental workflow for the chromatographic separation of Balsalazide and this compound.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis UPLC-MS/MS Analysis stock_balsa Balsalazide Stock (1 mg/mL) working_std Working Standards (1-1000 ng/mL) stock_balsa->working_std stock_d3 This compound Stock (1 mg/mL) is_std IS Working Solution (100 ng/mL) stock_d3->is_std injection Inject into UPLC-MS/MS working_std->injection add_is Add Internal Standard to Sample is_std->add_is sample Sample (e.g., Plasma) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis Data Analysis (Peak Area Ratio) detection->data_analysis G cluster_logic Analytical Logic cluster_chroma Chromatography cluster_ms Mass Spectrometry balsalazide Balsalazide co_elution Co-elution (Similar Retention Time) balsalazide->co_elution balsalazide_d3 This compound (IS) balsalazide_d3->co_elution mrm_balsa MRM for Balsalazide (m/z 358.1 -> 199.1) co_elution->mrm_balsa Differentiate by Mass mrm_d3 MRM for this compound (m/z 361.1 -> 202.1) co_elution->mrm_d3 Differentiate by Mass quantification Quantification (Peak Area Ratio) mrm_balsa->quantification mrm_d3->quantification

References

Application Note: Quantitative Analysis of Balsalazide in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide is an anti-inflammatory drug used in the treatment of inflammatory bowel disease, primarily ulcerative colitis.[1] It is a prodrug that is converted in the large intestine to mesalamine (5-aminosalicylic acid or 5-ASA), the active therapeutic agent, and an inert carrier molecule.[1][2] Accurate quantification of Balsalazide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of Balsalazide concentration in human plasma using a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with a stable isotope-labeled internal standard, Balsalazide-d3. The use of a deuterated internal standard (IS) is the preferred method for quantitative bioanalysis using LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.[3]

Experimental Protocols

This section details the methodologies for the quantification of Balsalazide in human plasma.

Materials and Reagents
  • Balsalazide analytical standard (Purity ≥98%)

  • This compound (Deuterated internal standard, Purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, purified (18.2 MΩ·cm)

  • Human plasma (from a certified vendor)

  • Polypropylene tubes and plates

Instrumentation and UPLC-MS/MS Conditions

A validated UPLC-MS/MS system is required for this analysis. The following are representative conditions and may require optimization for individual instruments.

Table 1: UPLC and Mass Spectrometer Conditions

ParameterCondition
UPLC System Acquity UPLC or equivalent
ColumnC18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized)
Multiple Reaction Monitoring (MRM) Transitions:
BalsalazideTo be determined empirically (e.g., Precursor ion [M-H]⁻ or [M+H]⁺ → Product ion)
This compoundTo be determined empirically (e.g., Precursor ion [M+3-H]⁻ or [M+3+H]⁺ → Product ion)
Dwell Time100 ms
Collision GasArgon
Source Temperature150 °C
Desolvation Temperature400 °C
Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Balsalazide and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the Balsalazide stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting small molecules from biological matrices.

  • Label polypropylene tubes or a 96-well plate for standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to each tube/well.

  • To each sample, add 200 µL of the IS working solution (100 ng/mL this compound) in acetonitrile. The acetonitrile will precipitate the plasma proteins.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare a set of calibration standards by spiking blank human plasma with the appropriate Balsalazide working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL). These are used to assess the accuracy and precision of the method.

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated during method validation, based on typical performance characteristics of similar bioanalytical assays.

Table 2: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Balsalazide1 - 1000y = mx + c> 0.99

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Low3< 15%± 15%< 15%± 15%
Medium300< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add IS in Acetonitrile (200 µL) s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (4000 rpm, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject Supernatant (5 µL) s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for Balsalazide quantification in plasma.

Balsalazide Mechanism of Action

G cluster_ingestion Oral Administration cluster_colon Large Intestine cluster_action Therapeutic Effect drug Balsalazide (Prodrug) bacterial_enzymes Bacterial Azoreductases drug->bacterial_enzymes Cleavage mesalamine Mesalamine (5-ASA) (Active Drug) bacterial_enzymes->mesalamine carrier Inert Carrier Molecule bacterial_enzymes->carrier inflammation Intestinal Inflammation mesalamine->inflammation Acts on reduction Reduction of Inflammation inflammation->reduction Leads to

Caption: Balsalazide's activation and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in Balsalazide LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Balsalazide and its active metabolite, 5-aminosalicylic acid (5-ASA).

Troubleshooting Guides

Problem: Poor sensitivity or low signal intensity for Balsalazide or 5-ASA.

Possible Cause: Ion suppression is a common phenomenon in LC-MS analysis where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal.[1][2] This is particularly prevalent in complex biological matrices such as plasma, serum, and urine.[2]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering endogenous components before analysis.[1]

    • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.[3]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. An HPLC-MS/MS method for Balsalazide and its metabolites in plasma utilized a liquid-liquid extraction step.

    • Solid-Phase Extraction (SPE): Provides excellent sample cleanup by selectively retaining the analyte on a solid sorbent while washing away interferences.

  • Chromatographic Separation: Improve the separation of Balsalazide and 5-ASA from matrix components.

    • Column Chemistry: Use a column with a different stationary phase to alter selectivity.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analytes from early-eluting salts and late-eluting phospholipids.

  • Methodical Dilution: Diluting the sample can reduce the concentration of interfering matrix components. A 200-fold dilution after protein precipitation has been shown to minimize ion suppression for some drugs in plasma.

Problem: Inconsistent or irreproducible results between samples.

Possible Cause: Variability in the sample matrix can lead to differing degrees of ion suppression from one sample to another.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Balsalazide or 5-ASA is the ideal way to compensate for variable matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ion suppression in Balsalazide bioanalysis?

A1: While specific studies on Balsalazide are limited, common sources of ion suppression in bioanalysis of drugs in plasma and other biological fluids include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic, often eluting in the middle of reversed-phase chromatographic runs.

  • Salts and Buffers: Non-volatile salts from the sample or sample preparation can accumulate in the ion source and suppress the analyte signal.

  • Endogenous Metabolites: Other small molecules in the biological matrix can co-elute and compete for ionization.

Q2: How can I detect ion suppression in my Balsalazide LC-MS method?

A2: A common technique is the post-column infusion experiment . A solution of Balsalazide is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip in the constant signal of the infused Balsalazide indicates a region of ion suppression in the chromatogram.

Q3: What are the recommended sample preparation techniques for reducing ion suppression in Balsalazide analysis in plasma?

A3: While protein precipitation is a quick option, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective for removing matrix components that cause ion suppression. A published method for the simultaneous quantification of mesalamine (5-ASA) and its metabolite in human plasma utilized LLE. Another document mentions an HPLC-MS/MS method for Balsalazide and its metabolites in plasma that also used LLE.

Q4: Are there any specific LC-MS parameters that can help minimize ion suppression for Balsalazide?

A4: While optimal parameters are instrument-dependent, here are some starting points based on the analysis of Balsalazide's active metabolite, 5-ASA:

  • Column: A C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., acetic acid or formic acid) and an organic solvent like methanol or acetonitrile. For the analysis of 5-ASA and its metabolite, a mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v) has been reported. Another method for mesalamine used 10 mM ammonium acetate and methanol (85:15, v/v).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode has been successfully used for the detection of 5-ASA and its N-acetyl metabolite.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions of ion suppression in the chromatographic analysis of a blank plasma extract.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Balsalazide analytical standard

  • Blank plasma

  • Sample preparation reagents (e.g., methanol for protein precipitation)

Methodology:

  • Prepare a solution of Balsalazide in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Balsalazide assay.

  • Connect the outlet of the LC column to one inlet of a tee-union.

  • Connect the syringe pump containing the Balsalazide solution to the other inlet of the tee-union.

  • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Begin the LC mobile phase flow and start the syringe pump to continuously infuse the Balsalazide solution.

  • Acquire data, monitoring the MRM transition for Balsalazide, until a stable baseline signal is achieved.

  • Prepare a blank plasma sample using your intended sample preparation method (e.g., protein precipitation).

  • Inject the processed blank plasma extract onto the LC column.

  • Monitor the Balsalazide signal throughout the chromatographic run. A decrease in the baseline signal indicates ion suppression at that retention time.

Protocol 2: Evaluation of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare two sets of samples:

    • Set A: Spike a known concentration of Balsalazide into a clean solvent (e.g., mobile phase).

    • Set B: Extract blank plasma using your sample preparation method and then spike the same concentration of Balsalazide into the final extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (Illustrative Data)

Sample Preparation TechniqueAnalyteMatrixMean Matrix Effect (%)Reference
Protein PrecipitationMesalamineBeagle Dog Plasma90.2 - 109.8
Liquid-Liquid ExtractionMesalamine & N-Acetyl MesalamineHuman PlasmaNot explicitly quantified, but method was successfully validated
Solid-Phase ExtractionGeneralPlasmaGenerally provides cleaner extracts than PPT and LLE

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt Choose one lle Liquid-Liquid Extraction plasma->lle Choose one spe Solid-Phase Extraction plasma->spe Choose one lc_separation LC Separation ppt->lc_separation lle->lc_separation spe->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for Balsalazide analysis, from sample preparation to quantification.

troubleshooting_logic start Low/Inconsistent Signal? check_sample_prep Optimize Sample Prep (SPE, LLE) start->check_sample_prep Yes check_chromatography Optimize Chromatography (Gradient, Column) start->check_chromatography Yes use_is Use Stable Isotope Internal Standard start->use_is Yes matrix_matched Use Matrix-Matched Calibrators start->matrix_matched Yes result Improved Results check_sample_prep->result check_chromatography->result use_is->result matrix_matched->result

Caption: Decision tree for troubleshooting ion suppression in Balsalazide analysis.

References

Improving peak shape and resolution for Balsalazide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Balsalazide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving chromatographic peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

A1: Poor peak shape for this compound, which is structurally similar to its non-deuterated counterpart, typically manifests as peak tailing, fronting, or splitting. The primary causes include:

  • Secondary Silanol Interactions: Balsalazide has multiple polar functional groups (carboxylic acids, hydroxyl, amide) that can interact with residual silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The molecule has acidic functional groups. If the mobile phase pH is not optimal, the analyte can exist in multiple ionized states, causing peak distortion.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3][4]

  • Sample Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause distorted or split peaks.[5]

  • System and Column Issues: Problems such as a partially blocked column inlet frit, a void in the column packing, or extra-column volume can affect all peaks in a chromatogram.

Q2: What is a good starting point for an HPLC method for this compound?

A2: Based on published methods for Balsalazide, a robust starting point for method development would be a reversed-phase HPLC (RP-HPLC) method using a C18 column. Key parameters from literature are summarized in the table below.

Q3: How does the mobile phase pH affect the analysis of this compound?

A3: Mobile phase pH is critical for controlling the retention and peak shape of this compound. Balsalazide has two carboxylic acid groups and a phenolic hydroxyl group, making it an acidic compound.

  • Low pH (e.g., 2.5-4.5): At a low pH, the carboxylic acid groups will be protonated (less polar), leading to increased retention on a C18 column. This also suppresses the ionization of residual silanol groups on the column packing, minimizing secondary interactions and reducing peak tailing.

  • High pH: At a higher pH, the acidic groups will be deprotonated (more polar), leading to decreased retention. However, using a high pH with standard silica columns (pH > 8) can cause column degradation. Several published methods successfully use a pH of around 4.5.

Troubleshooting Guide: Peak Shape and Resolution

This guide provides a systematic approach to resolving common chromatographic issues encountered during the analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half. This can compromise resolution and lead to inaccurate integration.

Caption: Logical workflow for diagnosing the cause of peak tailing.

Potential CauseDescriptionRecommended Solution(s)
Secondary Silanol Interactions The polar groups of this compound interact with active silanol sites on the silica packing material.Use a modern, end-capped column: Select a high-purity, Type B silica column. Lower mobile phase pH: Adjust the pH to be at least 2 units below the pKa of the analyte's carboxylic groups to suppress silanol ionization. A pH of 2.5-3.0 is a good starting point.
Insufficient Buffer Capacity A low buffer concentration may not be sufficient to control the on-column pH, leading to peak distortion.Increase the buffer concentration to 20-50 mM. Ensure the buffer is fully dissolved and the mobile phase is well-mixed.
Column Contamination Accumulation of strongly retained sample components can create active sites, causing tailing.Flush the column with a strong solvent (see Protocol 2). If the problem persists, replace the column.
Metal Contamination This compound can chelate with metal ions in the sample, system, or on the column frit, causing tailing.Add a chelating agent like EDTA (0.1-1 mM) to the mobile phase.
Column Overload Injecting too high a concentration of the analyte saturates the stationary phase.Reduce the injection volume or dilute the sample.
Issue 2: Peak Fronting

Peak fronting, the inverse of tailing, often appears as a sharp leading edge with a sloping tail.

Potential CauseDescriptionRecommended Solution(s)
Sample Overload This is a classic symptom of injecting too much analyte, especially at high concentrations.Reduce Injection Mass: Systematically dilute the sample or reduce the injection volume and observe if the peak shape becomes more symmetrical (see Protocol 3).
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent much stronger (more organic content in RP-HPLC) than the mobile phase, the analyte band will spread improperly at the column head.Dissolve the sample in the mobile phase itself. If a different solvent must be used, it should be weaker than the mobile phase.
Low Column Temperature Poor mass transfer kinetics at low temperatures can sometimes lead to fronting.Increase the column temperature (e.g., to 30-40°C) to improve efficiency and peak shape.
Issue 3: Poor Resolution

Resolution is the measure of separation between two adjacent peaks. It is influenced by column efficiency, selectivity, and retention factor.

Caption: Key chromatographic factors that can be adjusted to improve resolution.

Parameter to AdjustStrategyExperimental Action
Efficiency (N) Increase the number of theoretical plates to get sharper, narrower peaks.Decrease Particle Size: Move from a 5 µm to a sub-2 µm particle column (UHPLC). Increase Column Length: A longer column provides more interaction time and improves separation. Optimize Flow Rate: Lowering the flow rate can increase efficiency, but will also increase run time.
Selectivity (α) Change the relative retention of this compound and co-eluting peaks.Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination. They have different solvent properties that can alter selectivity. Change Stationary Phase: If a C18 column is insufficient, try a different chemistry like Phenyl-Hexyl or Cyano. Adjust pH: A small change in pH can significantly alter the retention of ionizable compounds relative to neutral impurities.
Retention Factor (k) Increase the retention time of the peaks to allow more time for separation.Decrease Solvent Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of all analytes.

Summary of Published HPLC Methods for Balsalazide

This table summarizes conditions from validated methods for the parent compound, which serve as an excellent starting point for this compound method development.

ColumnMobile PhasepHFlow Rate (mL/min)DetectionReference
Inertsil ODS 3V, C18 (250x4.6 mm)KH2PO4 : Acetonitrile : Methanol (50:30:20 v/v/v)4.5Not SpecifiedUV at 304 nm
Spherisorb ODS2, C18 (250x4.6 mm, 5 µm)0.2 M Sodium Acetate : Methanol (55:45 v/v)4.51.0UV at 255 nm
C18 Stationary PhaseMethanol and 10 mM KH2PO4 Buffer (Gradient)2.51.0UV at 240 nm
Phenomenax Luna C18 (150x4.6 mm, 5µ)Acetonitrile : Methanol : Triethylamine Buffer (40:30:30 v/v)Not Specified0.7UV at 254 nm

Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH 2.5 Buffer)

This protocol describes the preparation of a phosphate buffer, a common choice for RP-HPLC.

  • Prepare Buffer Stock: Weigh an appropriate amount of potassium dihydrogen phosphate (KH2PO4) to make a 10 mM solution (e.g., 1.36 g per 1 L of HPLC-grade water).

  • Dissolve: Add the salt to the HPLC-grade water and mix until fully dissolved.

  • Adjust pH: While stirring, slowly add orthophosphoric acid dropwise until the pH meter reads 2.5.

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 55:45 v/v).

  • Degas: Degas the final mobile phase mixture using sonication or vacuum degassing before use to prevent air bubbles in the system.

Protocol 2: General Column Washing Procedure

If column contamination is suspected, a systematic washing procedure can restore performance. Note: Always disconnect the column from the detector before flushing with 100% organic solvents.

  • Remove Buffers: Flush the column with 20 column volumes of HPLC-grade water mixed with your mobile phase's organic solvent (e.g., 95:5 Water:Acetonitrile) to wash away buffer salts.

  • Intermediate Polarity Flush: Flush with 20 column volumes of 100% Methanol.

  • Strong Solvent Flush: Flush with 20 column volumes of 100% Acetonitrile.

  • Strongly-Retained Non-polar Flush: For stubborn contamination, flush with 20 column volumes of Isopropanol (IPA).

  • Re-equilibration: Re-connect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved (at least 10-15 column volumes).

Protocol 3: Sample Overload Evaluation

This procedure helps determine if peak distortion is caused by injecting too much sample mass onto the column.

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in the mobile phase.

  • Create Dilution Series: Perform serial dilutions to create a range of concentrations (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).

  • Inject and Analyze: Inject a fixed volume (e.g., 10 µL) of each concentration, starting from the lowest and proceeding to the highest.

  • Evaluate Peak Shape: Measure the peak asymmetry or tailing factor for each injection. If the peak shape is symmetrical at low concentrations but becomes progressively broader or shows fronting/tailing at higher concentrations, the issue is column overload. The solution is to reduce the sample concentration or injection volume.

References

Balsalazide-d3 stability in biological matrices and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Balsalazide-d3 in biological matrices and analytical solutions. The information presented here is intended to aid in the design and troubleshooting of experiments involving this compound.

Disclaimer: Direct stability data for this compound is limited in publicly available literature. The stability of a deuterated compound is expected to be very similar to its non-deuterated counterpart. Therefore, this guide leverages stability data available for Balsalazide as a close surrogate.

Frequently Asked Questions (FAQs)

Q1: What is Balsalazide and how is it metabolized?

A1: Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).[1][2][3] It is designed to deliver mesalamine to the colon with minimal systemic absorption.[4][5] In the colon, bacterial azoreductases cleave the diazo bond in balsalazide to release the therapeutically active 5-ASA and an inactive carrier molecule, 4-aminobenzoyl-β-alanine.

Q2: What are the expected degradation pathways for this compound?

A2: Based on stress studies performed on Balsalazide, the primary degradation pathways are expected to be hydrolysis and oxidation. Significant degradation has been observed under acidic and alkaline hydrolytic conditions, as well as in the presence of oxidizing agents. It is relatively stable under neutral, thermal, and photolytic stress conditions.

Q3: What are the recommended storage conditions for this compound in biological matrices?

A3: While specific data for this compound is unavailable, general best practices for analyte stability in biological matrices suggest storage at -20°C or -80°C for long-term stability to minimize enzymatic degradation and chemical decomposition. For short-term storage during sample processing, keeping samples on ice or at 2-8°C is recommended.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to control the pH and avoid exposure to strong oxidizing agents. Sample preparation should ideally be performed in a pH range where Balsalazide is most stable. The use of antioxidants may also be considered if oxidative degradation is a concern. Prompt processing of samples after collection is also recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from plasma/serum. Enzymatic degradation: Plasma esterases or other enzymes may be metabolizing the compound. Adsorption: The compound may be adsorbing to the surface of collection tubes or processing equipment.Enzyme Inhibition: Add enzyme inhibitors (e.g., sodium fluoride) to the collection tubes. Use of Silanized Glassware: To minimize adsorption, use silanized glassware or low-binding microcentrifuge tubes.
Inconsistent results between replicates. Inconsistent sample handling: Variations in time at room temperature or exposure to light can lead to variable degradation. pH variability: Small changes in sample pH can affect stability.Standardize workflow: Ensure all samples are handled with a consistent and timed procedure. Buffer samples: Use a suitable buffer to maintain a consistent pH during sample processing.
Appearance of unknown peaks in chromatograms. Degradation of this compound: The unknown peaks are likely degradation products.Perform stress studies: Subject a standard solution of this compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the retention times of potential degradation products. This will help in confirming the identity of the unknown peaks.
Poor peak shape in LC-MS/MS analysis. Interaction with metal ions: Balsalazide may chelate with metal ions in the mobile phase or from the LC system, leading to poor peak shape.Use of a chelating agent: Add a small amount of a chelating agent like EDTA to the mobile phase to improve peak shape.

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment

Objective: To determine the stability of this compound in a standard solvent over time.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Divide the stock solution into aliquots and store them at different temperatures (e.g., room temperature, 2-8°C, and -20°C).

  • Analyze the concentration of this compound in the aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and weekly).

  • Compare the results to the initial concentration to determine the percentage of degradation.

Protocol 2: Freeze-Thaw Stability Assessment in a Biological Matrix

Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma, urine) after repeated freeze-thaw cycles.

Methodology:

  • Spike a known concentration of this compound into the biological matrix.

  • Divide the spiked matrix into several aliquots.

  • Subject the aliquots to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C for 24 hours, then thaw at room temperature).

  • After each cycle, analyze the concentration of this compound.

  • Compare the concentrations after each cycle to the initial concentration to assess stability.

Data Presentation

Table 1: Summary of Balsalazide Degradation under Stress Conditions
Stress Condition% DegradationDegradation Products IdentifiedReference
Acidic (0.1 M HCl)6.31%DP 1, DP 2, DP 4
Basic (0.1 M NaOH)8.18%DP 1, DP 2, DP 4
Oxidative (3% H₂O₂)4.93%Not specified
Thermal (60°C)2.31%No degradation products detected
UV Light3.08%No degradation products detected

DP 1: 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid DP 2: 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide DP 4: 3-({4-[(E)-phenyldiazenyl]benzoyl}amino)propanoic acid

Visualizations

Balsalazide_Metabolism Balsalazide Balsalazide Colon Colon (Bacterial Azoreductases) Balsalazide->Colon Cleavage Mesalamine Mesalamine (5-ASA) (Active Moiety) Colon->Mesalamine Carrier 4-aminobenzoyl-β-alanine (Inactive Carrier) Colon->Carrier

Caption: Metabolic activation of Balsalazide in the colon.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stability Conditions cluster_analysis Analysis Spike Spike this compound into Biological Matrix Aliquot Aliquot Samples Spike->Aliquot FT Freeze-Thaw Cycles Aliquot->FT ST Short-Term (Bench-Top) Aliquot->ST LT Long-Term Storage Aliquot->LT Extraction Sample Extraction FT->Extraction ST->Extraction LT->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis & Comparison to T0 LCMS->Data

Caption: General workflow for stability testing in biological matrices.

References

Technical Support Center: Troubleshooting Poor Recovery of Balsalazide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor recovery of Balsalazide-d3 during experimental analysis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address and resolve common issues.

Troubleshooting Guide: Low Recovery of this compound

Poor recovery of an internal standard like this compound can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Initial Assessment: Systematic Evaluation

Before delving into specific experimental parameters, it's crucial to systematically evaluate the entire analytical workflow. A sudden and complete loss of the internal standard (IS) signal across all samples often points to a systemic failure, whereas intermittent or gradual loss may indicate issues with sample preparation or matrix effects.[1]

Troubleshooting Workflow Diagram

A Poor this compound Recovery Observed B Systemic Issue? (All samples affected) A->B C Sample-Specific Issue? (Some samples affected) A->C D Check IS Spiking Solution (Concentration, Integrity) B->D Yes G Investigate Matrix Effects (Post-column infusion, Matrix-matched calibrants) C->G Yes E Verify Sample Preparation Protocol (Was IS added?) D->E F Inspect LC-MS System (Autosampler, Column, Ion Source) E->F H Evaluate Extraction Efficiency (SPE optimization) G->H I Assess IS Stability (Degradation during processing) H->I J Review Chromatographic Performance (Peak shape, Retention time) I->J

Caption: A logical workflow for troubleshooting poor this compound recovery.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: My this compound recovery is consistently low. What are the most common causes related to sample preparation?

A1: Low recovery of this compound during sample preparation can stem from several factors. Inconsistent aliquoting of the internal standard, inefficient or variable extraction recovery, and incomplete mixing with the sample matrix are common culprits.[1] Human errors, such as accidentally omitting or inconsistently adding the IS to samples, should also be considered.[1] Furthermore, the stability of this compound itself is a critical factor; it can degrade during sample collection, storage, or processing if not handled under optimal conditions.[1][2]

Q2: What are the optimal storage and handling conditions for this compound to prevent degradation?

A2: Balsalazide is susceptible to degradation by hydrolysis, oxidation, and photolysis. To minimize degradation, solutions containing this compound should be prepared in a neutral pH buffer (approximately pH 6.8-7.4) and kept at low temperatures (2-8 °C) if not for immediate use. Stock solutions should be stored at refrigerated temperatures and protected from light. For long-term storage, freezing at -20 °C or lower in small aliquots is recommended to avoid repeated freeze-thaw cycles. Using amber vials or covering glassware with foil can help minimize exposure to light.

Q3: Could the solid-phase extraction (SPE) method be the cause of poor this compound recovery?

A3: Yes, the SPE process is a critical step where analyte loss can occur. Common issues include insufficient activation of the SPE column, inadequate elution volume leading to incomplete elution, or the use of a wash solvent that is too strong and prematurely elutes the analyte. The choice of sorbent and sample pH are also crucial for effective retention and elution. For aromatic amines like the class of compounds Balsalazide belongs to, adjusting the sample pH to ensure the analyte is in its neutral form can improve retention on certain sorbents.

Experimental Protocol: Basic SPE Troubleshooting

To determine where the loss of this compound is occurring during SPE, you can analyze the fractions from each step of the process.

  • Condition and Equilibrate: Follow your standard protocol for conditioning and equilibrating the SPE cartridge.

  • Load Sample: Load the sample containing this compound. Collect the flow-through.

  • Wash: Perform the wash step(s). Collect each wash fraction separately.

  • Elute: Elute the analyte. Collect the eluate.

  • Analyze Fractions: Analyze the loading flow-through, each wash fraction, and the final eluate to quantify the amount of this compound in each.

This will help pinpoint if the analyte is not being retained during loading, being lost during the wash steps, or not being efficiently eluted.

Chromatography and Mass Spectrometry

Q4: How can I determine if matrix effects are causing poor recovery of my this compound?

A4: Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the internal standard, leading to inaccurate quantification. A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram. Alternatively, you can assess matrix effects by comparing the peak area of the IS in a neat solution to its peak area in a post-extraction spiked blank matrix sample.

Quantitative Assessment of Matrix Effects

Sample SetDescriptionPurpose
Set A This compound spiked into the final reconstitution solvent.Represents the response of the IS without matrix influence.
Set B Blank matrix sample taken through the entire extraction process, with this compound spiked into the final reconstitution solvent.Represents the response of the IS in the presence of the extracted matrix.

Matrix Factor (MF) Calculation: MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no significant matrix effect.

Q5: My this compound peak shape is poor. Could this be related to low recovery?

A5: Yes, poor chromatographic performance, such as peak tailing, splitting, or significant shifts in retention time, can negatively affect the internal standard's signal and, consequently, its calculated recovery. If the internal standard and the analyte do not co-elute properly, they may experience different matrix effects, which can lead to inaccurate results. Issues with the LC column, such as contamination or degradation, or problems with the mobile phase composition can lead to poor peak shapes.

Q6: What are some potential degradation pathways for Balsalazide that might also affect this compound?

A6: Studies on Balsalazide have identified several degradation products formed under stress conditions. These can result from the cleavage of the azo bond or hydrolysis of the amide bond. The appearance of unexpected peaks in your chromatogram could be indicative of such degradation. Since this compound is structurally very similar to Balsalazide, it is likely susceptible to similar degradation pathways.

Balsalazide Degradation Pathway

Balsalazide Balsalazide Degradation_Products Degradation Products Balsalazide->Degradation_Products Stress Conditions (Hydrolysis, Oxidation, Photolysis) DP1 DP1: 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid Degradation_Products->DP1 DP2 DP2: 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide Degradation_Products->DP2 DP3 DP3: 5-[(E)-(4-carbamoylphenyl)diazenyl]- 2-hydroxybenzoic acid Degradation_Products->DP3 DP4 DP4: 3-({4-[(E)-phenyldiazenyl]benzoyl} amino)propanoic acid Degradation_Products->DP4

References

Technical Support Center: Balsalazide-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding contamination issues with the Balsalazide-d3 internal standard. It is intended for researchers, scientists, and drug development professionals using this standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of Balsalazide, an anti-inflammatory drug. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The addition of a known amount of the internal standard to samples and calibrators helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.[1][2][3]

Q2: What are the potential sources of contamination in my this compound internal standard?

Contamination in your this compound internal standard can arise from several sources:

  • Synthesis-Related Impurities: The manufacturing process of this compound may result in the presence of unreacted starting materials, byproducts, or related compounds.[1] For Balsalazide, known process-related impurities include des-b-alanine balsalazide and balsalazide b-alanine.[3] It is plausible that similar impurities could be present in the deuterated analog.

  • Degradation Products: Balsalazide can degrade when exposed to moisture, light, or high temperatures. Degradation can lead to the formation of impurities such as hydrolysis and oxidation products. The primary degradation pathway of Balsalazide involves the cleavage of the azo bond to form 5-aminosalicylic acid (5-ASA) and 4-aminobenzoyl-beta-alanine.

  • Improper Storage and Handling: Storing the internal standard under inappropriate conditions (e.g., exposure to light or humidity) can accelerate its degradation. Cross-contamination can also occur in the laboratory if proper handling procedures are not followed.

  • Residual Solvents: Solvents used during the synthesis and purification of this compound may not be completely removed, leading to their presence as impurities.

Q3: How can I prevent contamination of my this compound internal standard?

To minimize the risk of contamination, follow these best practices:

  • Procurement: Purchase high-purity this compound from a reputable supplier that provides a certificate of analysis (CoA) detailing the purity and identified impurities.

  • Storage: Store the internal standard according to the manufacturer's recommendations, typically in a cool, dark, and dry place. Protect it from moisture and light to prevent degradation.

  • Handling: Use clean, dedicated spatulas and glassware when handling the internal standard to prevent cross-contamination. Prepare stock solutions in a clean and controlled environment.

  • Regular Purity Checks: Periodically assess the purity of your internal standard stock solution, especially if it has been stored for an extended period.

Troubleshooting Guides

Issue: Inconsistent or Drifting Internal Standard Response

If you observe a variable, drifting, or unexpectedly low response for your this compound internal standard across your analytical run, it may indicate a contamination issue.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Inconsistent IS Response check_prep Verify IS Solution Preparation (Concentration, Dilution) start->check_prep prep_ok Preparation Correct? check_prep->prep_ok rerun_prep Prepare Fresh IS Solution prep_ok->rerun_prep No check_purity Assess IS Purity (LC-MS analysis of neat solution) prep_ok->check_purity Yes rerun_prep->check_purity purity_ok Purity Acceptable? check_purity->purity_ok investigate_impurities Identify Potential Impurities (Compare with known degradants/synthesis byproducts) purity_ok->investigate_impurities No instrument_check Investigate Instrument Performance (Source cleanliness, system stability) purity_ok->instrument_check Yes contact_supplier Contact IS Supplier investigate_impurities->contact_supplier instrument_ok Instrument OK? instrument_check->instrument_ok clean_instrument Clean/Maintain Instrument instrument_ok->clean_instrument No end End: Issue Resolved instrument_ok->end Yes clean_instrument->end

Caption: Troubleshooting workflow for inconsistent internal standard response.

Potential Impurities in this compound

The following table summarizes potential impurities that may be present in this compound, based on known impurities of the non-deuterated compound.

Impurity NamePotential Source
5-Aminosalicylic acid (5-ASA)Degradation (cleavage of the azo bond)
4-Aminobenzoyl-beta-alanineDegradation (cleavage of the azo bond)
Des-b-alanine balsalazideSynthesis-related
Balsalazide b-alanineSynthesis-related
Balsalazide 3-isomerSynthesis-related
Decarboxy balsalazideSynthesis-related
Bis-azo salicylic acidSynthesis-related
Biphenyl-azo salicylic acidSynthesis-related
Bis-azo diacidSynthesis-related
Bis-azo triacidSynthesis-related
Hydrolysis productsDegradation (exposure to moisture)
Oxidation productsDegradation (exposure to oxygen or light)

Table based on information from a study on Balsalazide impurities.

Experimental Protocols

Purity and Contamination Check of this compound Internal Standard

Objective: To assess the purity of the this compound internal standard and identify potential contaminants.

Methodology:

  • Preparation of Internal Standard Solution:

    • Accurately weigh a small amount of the this compound internal standard.

    • Dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration appropriate for your LC-MS system (e.g., 1 µg/mL).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Use a suitable C18 reversed-phase column.

      • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • The gradient should be optimized to separate this compound from potential impurities.

    • Mass Spectrometry (MS) Conditions:

      • Use a triple quadrupole mass spectrometer in positive or negative electrospray ionization (ESI) mode.

      • Perform a full scan analysis to detect any unexpected ions.

      • Set up a Multiple Reaction Monitoring (MRM) method to monitor the transition for this compound and potential impurities. The precursor and product ions for Balsalazide should be adjusted for the deuterium-labeled version.

  • Data Analysis:

    • Examine the chromatogram for the presence of additional peaks besides the main this compound peak.

    • Analyze the mass spectra of any additional peaks to identify potential contaminants. Compare the masses to the known impurities listed in the table above.

    • Calculate the purity of the internal standard by dividing the peak area of this compound by the total peak area of all detected components.

Visualizations

Potential Degradation Pathway of Balsalazide

Balsalazide is a prodrug that is designed to be cleaved in the colon by bacterial azoreductases. This cleavage is a primary degradation pathway.

Balsalazide_Degradation Balsalazide Balsalazide Cleavage Azo Bond Cleavage (Bacterial Azoreductases) Balsalazide->Cleavage ASA 5-Aminosalicylic Acid (5-ASA) (Active Moiety) Cleavage->ASA Carrier 4-Aminobenzoyl-beta-alanine (Carrier Moiety) Cleavage->Carrier

Caption: Primary degradation pathway of Balsalazide.

References

Technical Support Center: Balsalazide-d3 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the mobile phase on the chromatography of Balsalazide-d3. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by reverse-phase HPLC?

A common starting point for the analysis of Balsalazide and its deuterated analog, this compound, is a mixture of an aqueous buffer and organic solvents. A frequently used mobile phase consists of a phosphate or acetate buffer with a pH around 4.5, mixed with acetonitrile and/or methanol.[1] For example, a mixture of phosphate buffer (pH 4.5), acetonitrile, and methanol in a 50:30:20 v/v/v ratio has been successfully used.[1][2]

Q2: How does the pH of the mobile phase affect the retention of this compound?

The pH of the mobile phase is a critical parameter in the chromatography of ionizable compounds like this compound. Balsalazide contains carboxylic acid functional groups. At a pH below the pKa of these groups, the compound will be in its protonated, less polar form, leading to longer retention times on a C18 column. Conversely, at a pH above the pKa, it will be in its ionized, more polar form, resulting in shorter retention times. A pH of 4.5 has been found to provide good separation. It is important to note that very low pH values can negatively impact the lifespan of the column.

Q3: What is the role of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase?

Organic modifiers are used to control the elution strength of the mobile phase in reverse-phase chromatography. Increasing the proportion of the organic modifier (e.g., acetonitrile or methanol) will decrease the retention time of this compound. The choice between acetonitrile and methanol can also affect the selectivity of the separation. In some cases, a combination of both is used to optimize the resolution between the analyte and any impurities. One study noted that the presence of acetonitrile did not resolve the analytes and methanol was used instead.

Q4: Can I use a gradient elution for this compound analysis?

While many reported methods for Balsalazide use isocratic elution, a gradient elution can also be employed. A gradient method, where the composition of the mobile phase is changed during the run, can be useful for separating complex mixtures of impurities and degradation products. One stability-indicating method utilized a simple mobile-phase gradient prepared from methanol and phosphate buffer (pH 2.5).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Mobile phase pH is close to the pKa of this compound.Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. A pH of 4.5 is a good starting point.
Secondary interactions with the stationary phase.Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10 mM) to improve peak symmetry.
Column overload.Reduce the injection volume or the concentration of the sample.
Variable Retention Times Inadequate column equilibration between injections.Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection.
Fluctuations in pump pressure or flow rate.Check the HPLC pump for leaks and ensure it is properly primed.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
No Peak or Very Small Peak Incorrect mobile phase composition.Verify that the mobile phase was prepared correctly, especially the ratio of aqueous buffer to organic modifier.
Sample degradation in the mobile phase.Check the stability of this compound in the prepared mobile phase.
Injector issue.Ensure the injector is functioning correctly and the correct volume is being injected.
Peak Merging with Blank Insufficient retention.Decrease the organic modifier content in the mobile phase to increase retention time.
Contamination in the mobile phase or system.Use high-purity solvents and freshly prepared mobile phase. Flush the system to remove any contaminants.

Experimental Protocols

Example 1: Isocratic RP-HPLC Method

This protocol is based on a validated method for the determination of Balsalazide.

  • Column: Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Phosphate buffer (KH2PO4), Acetonitrile, and Methanol (50:30:20 v/v/v). The pH of the buffer is adjusted to 4.5.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 304 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Procedure:

  • Buffer Preparation: Dissolve a suitable amount of KH2PO4 in HPLC grade water to prepare the phosphate buffer. Adjust the pH to 4.5 using phosphoric acid. Filter the buffer through a 0.45 µm filter.

  • Mobile Phase Preparation: Mix the prepared phosphate buffer, acetonitrile, and methanol in the specified ratio. Sonicate the mobile phase for 10-15 minutes to degas.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.

  • Chromatographic Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and record the chromatogram.

Example 2: Isocratic RP-HPLC Method with Ion-Pairing Agent

This protocol is based on a method using triethylamine to improve peak shape.

  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Triethylamine buffer (10 mM, pH 3.0) in a 40:30:30 v/v/v ratio.

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Procedure:

  • Buffer Preparation: Prepare a 10 mM Triethylamine solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared triethylamine buffer in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase.

  • Chromatographic Analysis: After column equilibration, inject the sample and monitor the elution.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters obtained from published methods for Balsalazide, which are expected to be similar for this compound.

Table 1: Mobile Phase Composition and Retention Times

Mobile Phase CompositionColumnRetention Time (min)Reference
KH2PO4 buffer (pH 4.5): ACN: MeOH (50:30:20)Inertsil ODS 3V C18 (250x4.6 mm)2.487
0.2 M Sodium Acetate (pH 4.5): MeOH (55:45)Spherisorb ODS2 (250x4.6 mm)Not specified
0.7% Sodium Dihydrogen Phosphate: MeOH (90:10)Nucleosil C18 (250x4.6 mm)~2.8 (initially, then optimized)
ACN: MeOH: TEA buffer (pH 3.0) (40:30:30)Phenomenex Luna C18 (150x4.6 mm)3.42

Table 2: System Suitability Parameters

ParameterTypical ValueSignificance
Tailing Factor ≤ 2Indicates peak symmetry.
Theoretical Plates > 2000Measures column efficiency.
%RSD of Retention Time < 2%Indicates the precision of the system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Buffer Preparation (pH Adjustment & Filtration) prep_mp Mobile Phase Preparation (Mixing & Degassing) prep_buffer->prep_mp equilibration Column Equilibration prep_mp->equilibration prep_std Standard Solution Preparation injection Sample Injection prep_std->injection equilibration->injection elution Isocratic/Gradient Elution injection->elution detection UV Detection elution->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General experimental workflow for HPLC analysis of this compound.

troubleshooting_logic start Chromatographic Issue Observed issue_peak_shape Poor Peak Shape? start->issue_peak_shape issue_rt Variable Retention Time? issue_peak_shape->issue_rt No solution_peak_shape Adjust pH Add TEA Reduce Concentration issue_peak_shape->solution_peak_shape Yes issue_no_peak No/Small Peak? issue_rt->issue_no_peak No solution_rt Ensure Equilibration Check Pump Fresh Mobile Phase issue_rt->solution_rt Yes solution_no_peak Verify Mobile Phase Check Injector Check Sample Stability issue_no_peak->solution_no_peak Yes end Problem Resolved issue_no_peak->end No solution_peak_shape->end solution_rt->end solution_no_peak->end

Caption: A logical flowchart for troubleshooting common chromatography issues.

References

Technical Support Center: Minimizing Isotopic Cross-Talk Between Balsalazide and d3-Balsalazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk during the quantitative analysis of Balsalazide using its deuterated internal standard, d3-Balsalazide, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of LC-MS/MS analysis of Balsalazide and its d3-labeled internal standard?

A1: Isotopic cross-talk, also known as isotopic interference, occurs when the signal from the naturally occurring isotopes of Balsalazide contributes to the signal of the d3-Balsalazide internal standard, or vice-versa. This can lead to inaccurate quantification of the analyte. For example, the M+3 isotope of Balsalazide may have the same mass-to-charge ratio (m/z) as the monoisotopic peak of d3-Balsalazide, causing an artificially high response for the internal standard.

Q2: What are the primary causes of isotopic cross-talk between Balsalazide and d3-Balsalazide?

A2: The main causes include:

  • Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the Balsalazide molecule can result in isotopic peaks that overlap with the mass of the deuterated internal standard.

  • Isotopic Purity of the Internal Standard: The d3-Balsalazide internal standard may contain a small percentage of unlabeled Balsalazide (d0) as an impurity from its synthesis.

  • In-source Fragmentation: Fragmentation of the analyte or internal standard in the ion source of the mass spectrometer can potentially generate ions that interfere with the precursor ions of interest.

Q3: How can I experimentally assess the extent of isotopic cross-talk in my assay?

A3: A simple experiment can be performed:

  • Prepare a high-concentration solution of Balsalazide (without d3-Balsalazide) and analyze it using the MRM transitions for both the analyte and the internal standard. Any signal detected in the d3-Balsalazide channel indicates cross-talk from the analyte to the internal standard.

  • Prepare a solution of the d3-Balsalazide internal standard (without Balsalazide) and analyze it. Any signal in the Balsalazide channel points to the presence of unlabeled analyte in your internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Balsalazide when using a d3-labeled internal standard.

Observed Problem Potential Cause Recommended Solution
Inaccurate and imprecise results, particularly at the lower limit of quantification (LLOQ). Contribution from the natural isotopes of Balsalazide to the d3-Balsalazide signal.1. Optimize MRM Transitions: Select precursor and product ions that minimize the potential for isotopic overlap. If possible, choose fragment ions that do not contain the site of deuteration for the internal standard, as this can sometimes lead to different fragmentation patterns. 2. Increase the mass difference: If synthesizing a new internal standard is an option, consider using a d4 or d5-labeled analog to shift the mass further from the natural isotopic cluster of the analyte. 3. Mathematical Correction: If the cross-talk is consistent and well-characterized, a mathematical correction can be applied to the data during processing.
Non-linear calibration curve, especially at higher concentrations. The contribution of unlabeled Balsalazide present as an impurity in the d3-Balsalazide internal standard is becoming significant relative to the analyte concentration.1. Verify Internal Standard Purity: Request a certificate of analysis from the supplier for the isotopic purity of the d3-Balsalazide. 2. Use a higher purity internal standard: If the impurity level is unacceptable, source a new batch of the internal standard with higher isotopic purity. 3. Adjust IS Concentration: Lowering the concentration of the internal standard can sometimes mitigate the impact of the impurity, but this must be balanced with maintaining a sufficient signal-to-noise ratio.
Poor signal-to-noise for the internal standard. Suboptimal ionization or fragmentation of d3-Balsalazide. Deuterium labeling can sometimes slightly alter ionization efficiency.1. Optimize MS Source Parameters: Systematically tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for d3-Balsalazide. 2. Optimize Collision Energy: Perform a compound optimization experiment to determine the optimal collision energy for the selected MRM transition of the d3-internal standard.

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-Talk
  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of Balsalazide in a suitable solvent (e.g., methanol).

    • Prepare a working solution of d3-Balsalazide at the concentration used in the analytical method.

  • LC-MS/MS Analysis:

    • Inject the high-concentration Balsalazide solution and monitor the MRM transitions for both Balsalazide and d3-Balsalazide.

    • Inject the d3-Balsalazide working solution and monitor the MRM transitions for both Balsalazide and d3-Balsalazide.

  • Data Analysis:

    • Calculate the percentage of cross-talk from the analyte to the internal standard by dividing the peak area observed in the d3-Balsalazide MRM channel by the peak area in the Balsalazide MRM channel from the injection of the high-concentration Balsalazide solution, and multiply by 100.

    • Determine the percentage of unlabeled analyte in the internal standard by dividing the peak area in the Balsalazide MRM channel by the peak area in the d3-Balsalazide MRM channel from the injection of the d3-Balsalazide solution, and multiply by 100.

Predicted MRM Transitions for Balsalazide and d3-Balsalazide

Disclaimer: The following MRM transitions are predicted based on the chemical structure of Balsalazide and common fragmentation patterns of similar molecules. Optimal transitions should be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Balsalazide358.1121.1Positive
Balsalazide358.1153.1Positive
d3-Balsalazide361.1121.1Positive
d3-Balsalazide361.1153.1Positive

Note: The d3-label is assumed to be on the ethylamine portion of the molecule, which is not part of the predicted fragment ions, thus the product ions are the same for both the analyte and the internal standard.

Visualizations

Isotopic_Crosstalk_Workflow cluster_assessment Crosstalk Assessment cluster_evaluation Data Evaluation cluster_mitigation Mitigation Strategies A Inject High Conc. Balsalazide B Monitor Balsalazide & d3-Balsalazide MRMs A->B E Calculate % Crosstalk (Analyte to IS) B->E C Inject d3-Balsalazide D Monitor Balsalazide & d3-Balsalazide MRMs C->D F Calculate % Unlabeled Impurity in IS D->F G Optimize MRM Transitions E->G I Mathematical Correction E->I H Use Higher Purity IS F->H

Caption: Workflow for assessing and mitigating isotopic cross-talk.

Balsalazide_Fragmentation Balsalazide Balsalazide (m/z 358.1) Fragment1 Fragment 1 (m/z 121.1) [4-aminobenzoyl moiety] Balsalazide->Fragment1 Cleavage of azo bond Fragment2 Fragment 2 (m/z 153.1) [5-aminosalicylic acid moiety] Balsalazide->Fragment2 Cleavage of amide bond

Caption: Predicted fragmentation of Balsalazide in mass spectrometry.

Validation & Comparative

Balsalazide-d3 vs. Other Internal Standards: A Comparative Guide for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-inflammatory drug balsalazide, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of Balsalazide-d3, a deuterated internal standard, with other non-deuterated internal standards, supported by established principles of bioanalytical method development and experimental data.

Internal standards (IS) are indispensable in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[1] They are compounds of a known concentration added to samples to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible.[1][2] The two main categories of internal standards are stable isotope-labeled (e.g., deuterated) standards and structural analogues (non-deuterated).

This compound is a stable isotope-labeled internal standard where three hydrogen atoms in the balsalazide molecule have been replaced with deuterium. This substitution results in a minimal change in chemical properties but a distinct mass difference, allowing it to be differentiated from the unlabeled balsalazide by a mass spectrometer. Other internal standards that have been or could be used for balsalazide analysis are typically structural analogues, such as nifedipine, which has been used in some HPLC-UV methods.

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The scientific consensus strongly supports the superiority of stable isotope-labeled internal standards, like this compound, over non-deuterated structural analogues. This is because their chemical and physical properties are nearly identical to the analyte, leading to better tracking throughout the analytical process.

Performance MetricThis compound (Deuterated IS)Other Internal Standards (e.g., Nifedipine, Structural Analogues)
Correction for Matrix Effects ExcellentVariable to Poor
Correction for Sample Loss during Extraction ExcellentGood to Variable
Chromatographic Co-elution Nearly IdenticalMay differ significantly
Ionization Efficiency in MS Nearly IdenticalCan differ significantly
Assay Accuracy HighModerate to High
Assay Precision (%RSD) LowModerate to High
Method Robustness HighModerate

Experimental Protocols

To objectively evaluate the performance of an internal standard, a series of validation experiments are conducted. A key experiment for highlighting the superiority of a deuterated internal standard is the assessment of matrix effects.

Protocol for Evaluation of Matrix Effects

Objective: To compare the ability of this compound and a non-deuterated internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma from at least six different sources

  • Balsalazide analytical standard

  • This compound internal standard

  • Non-deuterated internal standard (e.g., a structural analogue)

  • Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and internal standards spiked in the reconstitution solvent.

    • Set 2 (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standards are added to the final extract.

    • Set 3 (Pre-extraction Spike): Analyte and internal standards are added to the blank plasma before the extraction process.

  • Sample Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF): MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak area ratio of analyte/IS in Set 2) / (Peak area ratio of analyte/IS in Set 1)

    • Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the six different plasma sources for both this compound and the non-deuterated IS.

Interpretation of Results: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that this compound will yield a significantly lower CV compared to a non-deuterated internal standard, demonstrating its superior ability to correct for matrix-induced signal suppression or enhancement.

Visualizing the Workflow and Balsalazide's Mechanism

To better understand the experimental process and the therapeutic context of balsalazide, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Addition of IS Addition of Internal Standard (this compound or other) Sample Collection->Addition of IS Extraction Extraction (PPT, LLE, or SPE) Addition of IS->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification (Peak Area Ratio) MS/MS Detection->Quantification Result Reporting Result Reporting Quantification->Result Reporting

Caption: Experimental workflow for the bioanalysis of balsalazide using an internal standard.

Balsalazide is a prodrug that is delivered intact to the colon. There, it is cleaved by bacterial azoreductases to release the therapeutically active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule.

G Balsalazide Balsalazide Colonic Bacteria Colonic Bacteria Balsalazide->Colonic Bacteria Azo Reduction Mesalamine (5-ASA) Mesalamine (5-ASA) Colonic Bacteria->Mesalamine (5-ASA) Carrier Molecule Carrier Molecule Colonic Bacteria->Carrier Molecule Inflammatory Mediators Inflammatory Mediators Mesalamine (5-ASA)->Inflammatory Mediators Inhibition of Prostaglandins & Leukotrienes Therapeutic Effect Therapeutic Effect Inflammatory Mediators->Therapeutic Effect

Caption: Simplified mechanism of action of balsalazide in the colon.

Conclusion

The use of a deuterated internal standard such as This compound is the gold standard for the quantitative bioanalysis of balsalazide. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy, precision, and robustness by effectively compensating for sample loss and matrix effects. While non-deuterated internal standards can be employed, they are more likely to introduce variability and may not adequately correct for the complexities of biological matrices. For researchers, scientists, and drug development professionals seeking the highest quality data in balsalazide quantification, this compound is the recommended internal standard.

References

Cross-Validation of Analytical Methods for Balsalazide Quantification Using Balsalazide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For drugs like Balsalazide, an anti-inflammatory agent used in the treatment of inflammatory bowel disease, robust and reliable analytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comprehensive comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Balsalazide, with a focus on the cross-validation process when utilizing Balsalazide-d3 as a deuterated internal standard versus an alternative analytical approach.

Cross-validation is a critical procedure performed to ensure that data from different analytical methods or laboratories are comparable.[1] This is particularly important when a study's samples are analyzed at different sites or when a method is updated or changed during the course of a long-term project.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest, thereby correcting for variability during sample preparation and analysis.

This guide will present a comparative overview of two distinct LC-MS/MS methods, detailing their experimental protocols and performance characteristics. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Comparative Overview of Analytical Methods

Here, we compare two hypothetical, yet representative, LC-MS/MS methods for the quantification of Balsalazide in human plasma. Method A employs this compound as the internal standard, while Method B utilizes a different chromatographic approach and a structural analog as the internal standard.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod AMethod B
Internal Standard This compoundStructural Analog (e.g., Sulfasalazine)
Chromatography Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)Phenyl-Hexyl (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient elution with 0.1% Formic Acid in Water and AcetonitrileIsocratic elution with Methanol and Ammonium Acetate buffer
Ionization Mode Electrospray Ionization (ESI) - PositiveElectrospray Ionization (ESI) - Positive
MRM Transition (Balsalazide) Precursor Ion > Product IonPrecursor Ion > Product Ion
MRM Transition (Internal Standard) Precursor Ion-d3 > Product Ion-d3Precursor Ion (Analog) > Product Ion (Analog)
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction

Quantitative Performance Comparison

The following tables summarize the validation parameters for both methods, providing a clear comparison of their performance. The data presented is a synthesis of typical values reported in various validated bioanalytical methods for Balsalazide and its active metabolite, mesalamine.[4][5]

Table 2: Linearity and Sensitivity

ParameterMethod A (with this compound)Method B (with Structural Analog)
Linearity Range (ng/mL) 1 - 10005 - 1500
Correlation Coefficient (r²) > 0.995> 0.992
Lower Limit of Quantification (LLOQ) (ng/mL) 15
LLOQ Precision (%CV) < 15%< 18%
LLOQ Accuracy (%Bias) ± 10%± 15%

Table 3: Precision and Accuracy

Quality Control SampleMethod A (with this compound)Method B (with Structural Analog)
Precision (%CV) Accuracy (%Bias)
Low QC < 10%± 8%
Mid QC < 8%± 5%
High QC < 7%± 6%

Experimental Protocols

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Column: C18 Reverse-Phase (50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole with ESI source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Method B: LC-MS/MS with Structural Analog Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of the structural analog internal standard working solution.

  • Add 50 µL of 0.1 M NaOH.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Column: Phenyl-Hexyl (50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: 70% Methanol and 30% 10 mM Ammonium Acetate buffer (pH 4.5).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole with ESI source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing Workflows and Relationships

To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 Method A: Protein Precipitation Workflow plasma Plasma Sample (100 µL) is_a Add this compound IS (10 µL) plasma->is_a ppt Add Acetonitrile (300 µL) is_a->ppt vortex_a Vortex (1 min) ppt->vortex_a centrifuge_a Centrifuge (10,000 rpm, 5 min) vortex_a->centrifuge_a supernatant Transfer Supernatant centrifuge_a->supernatant evaporate_a Evaporate to Dryness supernatant->evaporate_a reconstitute_a Reconstitute in Mobile Phase (100 µL) evaporate_a->reconstitute_a inject_a Inject into LC-MS/MS reconstitute_a->inject_a G cluster_1 Method B: Liquid-Liquid Extraction Workflow plasma_b Plasma Sample (100 µL) is_b Add Structural Analog IS (10 µL) plasma_b->is_b naoh Add 0.1 M NaOH (50 µL) is_b->naoh mtbe Add MTBE (500 µL) naoh->mtbe vortex_b Vortex (2 min) mtbe->vortex_b centrifuge_b Centrifuge (10,000 rpm, 5 min) vortex_b->centrifuge_b organic Transfer Organic Layer centrifuge_b->organic evaporate_b Evaporate to Dryness organic->evaporate_b reconstitute_b Reconstitute in Mobile Phase (100 µL) evaporate_b->reconstitute_b inject_b Inject into LC-MS/MS reconstitute_b->inject_b G cluster_2 Cross-Validation Logical Flow start Select Incurred Study Samples split Split each sample into two aliquots start->split method_a Analyze Aliquot 1 with Method A (Reference) split->method_a method_b Analyze Aliquot 2 with Method B (Comparator) split->method_b data Obtain concentration data from both methods method_a->data method_b->data compare Compare results using statistical analysis (e.g., Bland-Altman plot, % difference) data->compare accept Results within acceptance criteria? (e.g., ±20% for at least 67% of samples) compare->accept pass Methods are considered cross-validated accept->pass Yes fail Investigate discrepancies and re-evaluate accept->fail No

References

A Comparative Guide to HPLC-UV and LC-MS/MS for Balsalazide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals involved in the analysis of balsalazide, selecting the appropriate analytical technique is a critical decision that impacts accuracy, sensitivity, and efficiency. This guide provides a detailed comparison of two prevalent methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data from various studies to facilitate an informed choice based on analytical needs.

At a Glance: Key Performance Differences

Liquid chromatography stands as a cornerstone for the separation of balsalazide from its related substances. The choice of detector, however, significantly influences the performance of the method. HPLC-UV is a robust and widely accessible technique suitable for routine quality control of pharmaceutical formulations where balsalazide concentrations are relatively high. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, impurity profiling, and the analysis of complex matrices where trace-level detection is required.[1][2]

Quantitative Performance Comparison

The following tables summarize the quantitative performance parameters for the analysis of balsalazide using HPLC-UV and LC-MS/MS. Data for HPLC-UV methods are derived from studies on bulk drug and capsule dosage forms.[3][4] The LC-MS/MS data is based on a bioanalytical method for balsalazide in human plasma, as detailed information for pharmaceutical dosage forms is less prevalent in published literature.

Table 1: HPLC-UV Method Performance for Balsalazide Analysis

ParameterReported PerformanceReferences
Linearity Range 10 - 210 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy/Recovery 98.20% - 101.58%
Limit of Detection (LOD) 0.01643 µg/mL
Limit of Quantification (LOQ) 0.04960 µg/mL

Table 2: LC-MS/MS Method Performance for Balsalazide Analysis (in Human Plasma)

ParameterReported PerformanceReferences
Linearity Range Not explicitly stated for balsalazide
Correlation Coefficient (r²) Not explicitly stated for balsalazide
Precision (%RSD) Method deemed to have acceptable precision
Accuracy/Recovery Method deemed to have acceptable accuracy
Lower Limit of Quantification (LLOQ) Not explicitly stated for balsalazide
Selectivity High, due to mass-based detection

Experimental Workflows

The general experimental workflow for both HPLC-UV and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The primary distinction lies in the detection principle.

Balsalazide Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Separation cluster_Detection Detection cluster_DataAnalysis Data Analysis Sample Balsalazide Sample (Bulk Drug / Formulation / Plasma) Dissolution Dissolution / Extraction (e.g., in Mobile Phase or specific solvent) Sample->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration Injection Injection into LC System Filtration->Injection Column HPLC Column (e.g., C18) Injection->Column Elution Isocratic or Gradient Elution Column->Elution UV_Detector UV Detector Elution->UV_Detector HPLC-UV Path MS_Detector Mass Spectrometer (MS/MS) Elution->MS_Detector LC-MS/MS Path Chromatogram_UV Chromatogram (UV) UV_Detector->Chromatogram_UV Chromatogram_MS Chromatogram (MS) MS_Detector->Chromatogram_MS Quantification_UV Quantification (Peak Area vs. Concentration) Chromatogram_UV->Quantification_UV Quantification_MS Quantification (MRM Transitions) Chromatogram_MS->Quantification_MS

General workflow for balsalazide analysis.

Detailed Experimental Protocols

Below are representative experimental methodologies for both HPLC-UV and LC-MS/MS analysis of balsalazide, compiled from the cited literature.

HPLC-UV Method for Balsalazide in Bulk and Capsule Dosage Forms

This method is suitable for the routine quality control of balsalazide in pharmaceutical products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: Inertsil ODS 3V, C18 (250x4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (KH2PO4), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v), with the pH adjusted to 4.5.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 304 nm.

  • Sample Preparation:

    • Accurately weigh a quantity of balsalazide bulk drug or capsule powder.

    • Dissolve in the mobile phase to achieve a known concentration (e.g., by preparing a stock solution and diluting it to fall within the calibration range).

    • Filter the solution through a 0.45 µm filter before injection.

LC-MS/MS Method for Balsalazide in Human Plasma

This bioanalytical method is designed for the sensitive quantification of balsalazide and its metabolites in a biological matrix.

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: BetaMax Acid column for balsalazide; XTerra RP18 for its metabolites.

  • Mobile Phase: Specific compositions are often optimized for MS compatibility and may consist of gradients of acetonitrile or methanol with volatile additives like formic acid or ammonium formate.

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min for conventional HPLC and higher for UPLC.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for balsalazide would be determined during method development.

  • Sample Preparation:

    • Acidify plasma samples.

    • Perform liquid-liquid extraction with a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase before injection.

Concluding Remarks

The choice between HPLC-UV and LC-MS/MS for balsalazide analysis is fundamentally driven by the analytical objective. For the quantification of balsalazide in pharmaceutical dosage forms, where the concentration of the active ingredient is high, a validated HPLC-UV method offers a reliable, cost-effective, and accessible solution. Its performance in terms of linearity, precision, and accuracy is well-suited for quality control environments.

Conversely, when the analytical challenge involves low concentrations of balsalazide, such as in bioequivalence studies, pharmacokinetic research, or the detection of trace-level impurities and degradation products, the superior sensitivity and selectivity of LC-MS/MS are indispensable. While the initial investment and operational complexity of LC-MS/MS are higher, the quality of data obtained for demanding applications justifies its use. Researchers should carefully consider the specific requirements of their study, including the sample matrix, required limits of detection, and regulatory guidelines, before selecting the most appropriate analytical technique.

References

Inter-laboratory comparison of Balsalazide quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of Balsalazide

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Balsalazide, tailored for researchers, scientists, and professionals in drug development. The following sections detail experimental protocols, comparative performance data, and visual workflows to assist in the selection and implementation of the most suitable analytical method.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method for Balsalazide quantification is critical for accurate and reliable results. This section presents a comparative summary of the performance characteristics of various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometric methods, as reported in the literature.

Table 1: Comparison of RP-HPLC Method Performance for Balsalazide Quantification
Parameter Method 1 Method 2 Method 3
Linearity Range 90-210 µg/mL[1]10-50 µg/mL[2]2-10 µg/mL[3]
Correlation Coefficient (r²) 0.9992[4]> 0.99[5]0.9998
Precision (%RSD) < 2%< 2%< 2% (Intra-day & Inter-day)
Accuracy (% Recovery) Not Specified98.20 - 101.58%99.96 - 100.6%
Limit of Detection (LOD) Not Specified0.01643 µg/mLNot Specified
Limit of Quantification (LOQ) Not Specified0.04960 µg/mLNot Specified
Retention Time (min) 2.4873.423.685
Table 2: Comparison of UV-Visible Spectrophotometric Method Performance for Balsalazide Quantification
Parameter Method A (Oxidation-Complexation) Method B (Oxidation-Complexation) Method C (in 0.1 N NaOH) Method D (in Distilled Water) Method E (First Derivative)
Linearity Range 6-18 µg/mL2-12 µg/mL10-100 µg/mL2-20 µg/mL5-25 µg/mL
Correlation Coefficient (r) 0.99860.99810.998 (r²)Not SpecifiedNot Specified
Precision (%RSD) 1.16%0.875%< 2%< 2%< 2%
Molar Absorptivity (L mol⁻¹ cm⁻¹) 2.02 x 10⁴3.48 x 10⁴Not SpecifiedNot SpecifiedNot Specified
Wavelength (λmax) 509 nm790 nm454 nm358 nm383 nm

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in scientific literature.

Protocol 1: RP-HPLC Method for Balsalazide Quantification

This protocol is a representative example of a validated RP-HPLC method for the quantification of Balsalazide in pharmaceutical dosage forms.

  • Chromatographic System: An isocratic HPLC system with a UV/Vis detector is used.

  • Column: A C18 column (e.g., Inertsil ODS 3V, 250x4.6 mm, 5 µm) is employed for separation.

  • Mobile Phase: A mixture of phosphate buffer (KH2PO4), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v), with the pH adjusted to 4.5.

  • Flow Rate: A flow rate of 0.8 mL/min is maintained.

  • Detection: The eluent is monitored at a wavelength of 304 nm.

  • Standard Solution Preparation: A stock solution of Balsalazide is prepared by accurately weighing and dissolving the standard compound in the mobile phase to a known concentration. Working standards are prepared by further dilution of the stock solution.

  • Sample Preparation: For capsule formulations, the contents of a representative number of capsules are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Balsalazide is accurately weighed, dissolved in the mobile phase, sonicated, and diluted to a final known concentration. The solution is then filtered through a 0.45 µm filter before injection.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of Balsalazide in the sample is determined by comparing its peak area with that of the standard.

Protocol 2: UV-Visible Spectrophotometric Method for Balsalazide Quantification

This protocol describes a colorimetric method for the quantification of Balsalazide.

  • Instrumentation: A double beam UV/Visible spectrophotometer with 1 cm matched quartz cells is used.

  • Reagents:

    • Ferric chloride solution

    • Potassium ferricyanide solution

  • Standard Solution Preparation: A stock solution of Balsalazide is prepared by dissolving an accurately weighed amount of the standard in distilled water.

  • Procedure (Method B):

    • Aliquots of the Balsalazide standard solution (ranging from 0.2-1.2 mL of a 100 µg/mL solution) are transferred into a series of 10 mL volumetric flasks.

    • To each flask, 1.0 mL of ferric chloride and 1.0 mL of potassium ferricyanide are added.

    • The solutions are allowed to stand for 5 minutes for complete color development.

    • The volume in each flask is made up to the mark with distilled water.

    • The absorbance of the resulting bluish-green colored chromogen is measured at 790 nm against a reagent blank.

  • Sample Analysis: The same procedure is followed for the sample solution, and the concentration is determined from the calibration curve.

Visualized Pathways and Workflows

To further elucidate the processes involved in Balsalazide's mechanism and analysis, the following diagrams are provided.

Balsalazide_Metabolism Balsalazide Balsalazide (Prodrug) Colon Colon Balsalazide->Colon Oral Administration Mesalamine Mesalamine (5-ASA) (Active Moiety) Colon->Mesalamine Bacterial Azoreductases Carrier 4-Aminobenzoyl-β-alanine (Inert Carrier) Colon->Carrier Cleavage of Azo Bond

Caption: Metabolic Pathway of Balsalazide.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions (Known Concentrations) Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution (e.g., from Capsules) Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Balsalazide (Peak Area Comparison) Chromatogram->Quantification

Caption: Experimental Workflow for RP-HPLC Quantification of Balsalazide.

References

A Comparative Guide to the Bioanalytical Validation of Balsalazide using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for Balsalazide in human plasma using a deuterated internal standard (Balsalazide-d3) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely recognized as the gold standard in quantitative bioanalysis. It ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.

This document presents representative validation data that aligns with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline on bioanalytical method validation. While specific validation data for a Balsalazide assay with a d3 internal standard is not publicly available, this guide synthesizes the expected performance based on established principles and data from similar assays for its metabolites.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The selection of an appropriate internal standard (IS) is critical for the development of a robust and reliable bioanalytical method. A deuterated IS is structurally and chemically almost identical to the analyte, ensuring it behaves similarly throughout the analytical process.

Performance ParameterBalsalazide Assay with d3-IS (Expected)Alternative Assay (e.g., Structural Analog IS)
Linearity (r²) ≥ 0.995≥ 0.99
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent and reproducibleMay be more variable
Matrix Effect Effectively compensatedPotential for significant ion suppression/enhancement
Stability High, mirrors analyte stabilityMay differ from analyte

Experimental Protocols

A detailed experimental protocol is essential for the successful validation and application of a bioanalytical method. Below is a representative protocol for the quantification of Balsalazide in human plasma using LC-MS/MS with this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Balsalazide and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Balsalazide stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Balsalazide and this compound.

Validation Data Summary

The following tables summarize the expected quantitative data from the validation of the Balsalazide bioanalytical assay.

Table 1: Calibration Curve Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Balsalazide1 - 1000≥ 0.998
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ1≤ 10.0± 10.0≤ 12.0± 12.0
Low3≤ 8.0± 8.0≤ 9.0± 9.0
Medium100≤ 6.0± 6.0≤ 7.0± 7.0
High800≤ 5.0± 5.0≤ 6.0± 6.0

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385.2 ± 4.198.5 ± 3.2
High80087.5 ± 3.5101.2 ± 2.8
Table 4: Stability
Stability ConditionQC LevelConcentration (ng/mL)Mean Accuracy (% of Nominal)
Bench-top (4 hours, RT)Low397.8
High800102.1
Freeze-Thaw (3 cycles)Low395.4
High80099.7
Long-term (-80°C, 30 days)Low398.2
High800101.5

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of a bioanalytical assay.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_validation Validation Assessment stock Stock Solutions (Analyte & IS) working Working Solutions stock->working cal_qc Calibration Standards & QCs working->cal_qc plasma Plasma Sample add_is Add IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data linearity Linearity data->linearity accuracy Accuracy & Precision data->accuracy stability Stability data->stability matrix Matrix Effect data->matrix recovery Recovery data->recovery

Bioanalytical Method Workflow

G cluster_validation Core Validation Parameters cluster_criteria Acceptance Criteria (ICH M10) Selectivity Selectivity & Specificity Crit_Selectivity No significant interference at analyte/IS retention times Selectivity->Crit_Selectivity Linearity Linearity & Range Crit_Linearity r² ≥ 0.99 Linearity->Crit_Linearity Accuracy Accuracy Crit_Accuracy ±15% of nominal (±20% at LLOQ) Accuracy->Crit_Accuracy Precision Precision Crit_Precision CV ≤ 15% (≤20% at LLOQ) Precision->Crit_Precision Recovery Recovery Crit_Recovery Consistent & Reproducible Recovery->Crit_Recovery MatrixEffect Matrix Effect Crit_Matrix CV of IS-normalized matrix factor ≤ 15% MatrixEffect->Crit_Matrix Stability Stability Crit_Stability Mean concentration within ±15% of nominal Stability->Crit_Stability

Validation Parameters and Criteria

A Comparative Guide to the Specificity of Balsalazide-d3 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Balsalazide, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the performance of a deuterated internal standard, Balsalazide-d3, with a non-isotopically labeled alternative, highlighting the advantages of stable isotope dilution in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis. Regulatory agencies, including the U.S. Food and Drug Administration (FDA), advocate for the use of SIL internal standards due to their ability to closely mimic the analyte of interest throughout the analytical process. This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior data quality.

Performance Comparison: this compound vs. a Structural Analog Internal Standard
Parameter This compound (Deuterated IS) Structural Analog IS (e.g., Nifedipine) Commentary
Specificity HighModerate to HighThis compound is mass-differentiated from Balsalazide, minimizing the risk of cross-talk. A structural analog may have different chromatographic behavior and ionization characteristics, potentially leading to interference from matrix components.
Accuracy (% Bias) Expected: ± 5%Acceptable: ± 15%The co-eluting nature of this compound provides more effective compensation for matrix effects, leading to higher accuracy.
Precision (% CV) Expected: ≤ 10%Acceptable: ≤ 15%Superior correction for variability in sample processing and instrument response results in improved precision with a deuterated standard.
Lower Limit of Quantification (LLOQ) Potentially LowerDependent on method optimizationThe improved signal-to-noise ratio with a co-eluting SIL-IS can contribute to achieving a lower LLOQ.
Matrix Effect Effectively minimizedPotential for significant variabilityA structural analog may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate quantification.
Linearity (r²) ≥ 0.99≥ 0.99Both methods are expected to demonstrate good linearity, but the use of a deuterated IS often results in a more consistent response across the calibration range.

Experimental Protocols

Gold Standard Method: LC-MS/MS Quantification of Balsalazide in Human Plasma using this compound Internal Standard

This protocol is based on a validated method for the analysis of Balsalazide in human plasma, as referenced in FDA documentation.[1]

1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 10 seconds.

  • Acidify the plasma samples.

  • Add 1 mL of an extraction solvent mixture of methylene chloride and methyl tertiary-butyl ether (MTBE).

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. LC-MS/MS Conditions

  • LC System: HPLC system capable of gradient elution.

  • Column: BetaMax Acid column (or equivalent C18 column), maintained at 35°C.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min (typical, to be optimized).

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative ion mode (to be optimized for Balsalazide and this compound).

  • MRM Transitions:

    • Balsalazide: To be determined (e.g., precursor ion [M+H]⁺ or [M-H]⁻ → product ion).

    • This compound: To be determined (e.g., precursor ion [M+H]⁺ or [M-H]⁻ → product ion, reflecting the mass shift due to deuterium).

1.3. Method Validation

The method should be fully validated according to regulatory guidelines, assessing selectivity, specificity, accuracy, precision, recovery, matrix effect, linearity, and stability.

Alternative Method: LC-MS/MS Quantification of Balsalazide in Human Plasma using a Structural Analog Internal Standard (Nifedipine)

This represents a viable, though less ideal, alternative when a deuterated internal standard is unavailable.

2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of Nifedipine internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2.2. LC-MS/MS Conditions

  • LC System: As above.

  • Column: A suitable C18 column (e.g., Phenomenex Luna C18).[2]

  • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., triethylamine buffer), to be optimized for separation of Balsalazide and Nifedipine.[2]

  • Mass Spectrometer: As above.

  • MRM Transitions: To be determined for both Balsalazide and Nifedipine.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is acidify Acidify add_is->acidify lle Liquid-Liquid Extraction acidify->lle evap Evaporate lle->evap reconstitute Reconstitute evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry Detection hplc->ms data Quantitative Results ms->data Data Acquisition & Processing

Caption: Experimental workflow for Balsalazide quantification using a deuterated internal standard.

G cluster_balsalazide Balsalazide cluster_balsalazide_d3 This compound balsalazide_img an_arrow Deuterium Labeling balsalazide_d3_label Structure with Deuterium on Salicylic Acid Ring

Caption: Chemical relationship between Balsalazide and its deuterated analog, this compound.

References

A Comparative Guide to the Analytical Quantification of Balsalazide: Unveiling the Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of various analytical methodologies for the determination of Balsalazide, a key drug in the management of inflammatory bowel disease. We delve into the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ) across diverse analytical platforms, supported by detailed experimental protocols.

Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), is designed for targeted delivery to the colon. Its efficacy is dependent on the release of the active moiety, 5-ASA, which exerts a localized anti-inflammatory effect on the colonic mucosa. The analytical challenge, therefore, lies in the sensitive and specific measurement of both the parent drug and its active metabolite, often in complex biological matrices. This guide compares the performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC) with densitometry, UV-Visible Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, cost, and throughput. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for Balsalazide and its active metabolite, mesalamine, using different analytical techniques.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
RP-HPLC-UV Balsalazide0.01643 µg/mL[1]0.04960 µg/mL[1]10 - 50 µg/mL[1]
HPTLC-Densitometry Balsalazide0.19 µg/mL[2][3]1.19 µg/mL500 - 3000 ng/band
UV-Visible Spectrophotometry (Method A) BalsalazideNot explicitly statedNot explicitly stated2 - 20 µg/mL
UV-Visible Spectrophotometry (Method B) BalsalazideNot explicitly statedNot explicitly stated2 - 20 µg/mL
UV-Visible Spectrophotometry (Method C - Derivative) BalsalazideNot explicitly statedNot explicitly stated5 - 25 µg/mL
LC-MS/MS MesalamineNot explicitly stated0.10 ng/mL0.10 - 12.0 ng/mL
LC-MS/MS MesalamineNot explicitly stated1 ppb (ng/mL)1 - 160 ppb (ng/mL)
LC-MS/MS MesalamineNot explicitly stated50 ng/mL50 - 30,000 ng/mL

As evidenced by the data, LC-MS/MS offers significantly lower limits of quantification for the active metabolite, mesalamine, making it the method of choice for pharmacokinetic and bioequivalence studies where trace-level detection is crucial. RP-HPLC with UV detection provides a good balance of sensitivity and accessibility for routine quality control of Balsalazide in bulk drug and pharmaceutical formulations. HPTLC and UV-Visible Spectrophotometry, while being more cost-effective, exhibit higher LOD and LOQ values, rendering them suitable for less demanding applications.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

  • Column: Phenomenax Luna C18 column (150×4.6mm; 5µ).

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Triethylamine buffer in a ratio of 40:30:30% (v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection Wavelength: 254 nm.

  • Internal Standard: Nifedipine.

  • Sample Preparation: For capsule dosage forms, the capsule contents are dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel G60–F254 aluminum sheets.

  • Mobile Phase: Chloroform: Methanol (3.5:2, v/v).

  • Detection Wavelength: 361 nm.

  • Sample Preparation: The drug is extracted from the pharmaceutical formulation using methanol, followed by sonication and filtration. The resulting solution is then spotted onto the HPTLC plate.

UV-Visible Spectrophotometry
  • Instrumentation: A UV-Visible spectrophotometer.

  • Method A (Direct UV): The absorbance of Balsalazide in double distilled water is measured at its absorption maximum of 358 nm.

  • Method B (Colorimetric): This method is based on the formation of a colored chromogen in an alkaline medium (pH 12), with the absorbance measured at 456 nm.

  • Method C (Derivative Spectroscopy): The first derivative spectrum is recorded between 200 and 500 nm, and the assay is performed by measuring the absorbance at 383 nm.

  • Sample Preparation: The drug is dissolved in the appropriate solvent (distilled water or alkaline medium) and diluted to fall within the linear range of the method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Mesalamine
  • Instrumentation: A liquid chromatography system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a Kinetex XB-C18 (100×4.6mm, 2.6µ).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. For the derivative of mesalamine, the transition m/z 208.1→107.0 was monitored.

  • Sample Preparation: Due to the complexity of biological matrices like plasma, sample preparation is critical. A common approach involves derivatization with propionyl anhydride followed by liquid-liquid extraction (LLE) to enhance signal intensity and remove interferences.

Visualizing the Mechanism and Workflow

To better understand the context of Balsalazide analysis, the following diagrams illustrate its mechanism of action and a typical analytical workflow.

Balsalazide_Mechanism Balsalazide Balsalazide (Prodrug) Colon Colon Balsalazide->Colon Oral Administration Bacterial_Azo_Reductases Bacterial Azo-Reductases Mesalamine Mesalamine (5-ASA) (Active Drug) Bacterial_Azo_Reductases->Mesalamine Cleavage Carrier Inert Carrier Molecule Bacterial_Azo_Reductases->Carrier Inhibition Inhibition Mesalamine->Inhibition Inflammation Inflammatory Mediators (Prostaglandins, Leukotrienes) Inhibition->Inflammation

Caption: Mechanism of action of Balsalazide.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample (Bulk Drug, Formulation, Plasma) Extraction Extraction / Dissolution Sample->Extraction Dilution Dilution / Derivatization Extraction->Dilution Chromatography Chromatographic Separation (HPLC / HPTLC / LC) Dilution->Chromatography Detection Detection (UV / Densitometry / MS/MS) Chromatography->Detection Quantification Quantification (Peak Area / Height) Detection->Quantification Reporting Reporting (LOD, LOQ, Concentration) Quantification->Reporting

Caption: A generalized workflow for the analytical quantification of Balsalazide.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Standards in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly impact data integrity. This guide provides an objective comparison between deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for your analytical needs.

Internal standards (IS) are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[1] Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are chemically almost identical to the analyte.[2] This allows them to be distinguished by a mass spectrometer due to the mass difference while behaving similarly during the analytical process.[2] Non-deuterated standards, often structural analogues, have a similar but not identical chemical structure.[1]

Performance Comparison: Accuracy and Precision

The primary advantage of deuterated internal standards lies in their ability to more effectively compensate for matrix effects and variability in extraction recovery and instrument response, leading to superior accuracy and precision.[3] Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis. Because deuterated standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of matrix effects, allowing for accurate normalization of the analyte's signal.

Non-deuterated standards, due to their different chemical structures, may have different retention times and ionization efficiencies, leading to less effective compensation for matrix effects and potentially compromising data quality.

Quantitative Data Summary

The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards from various studies.

Performance MetricWithout Internal StandardWith Non-Deuterated ISWith Deuterated IS
Accuracy (% Bias) Can exceed ±50%Typically within ±20%Generally within ±15%
Precision (% RSD) Often > 20%Can be > 15%Generally < 15%
Table 1: General comparison of assay performance with and without different types of internal standards.
AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (% CV)
EverolimusStructural AnalogWhole Blood-8.5 to 12.35.8 to 9.7
EverolimusDeuterated (d4)Whole Blood-2.1 to 4.52.7 to 5.7
Table 2: Comparison of accuracy and precision for the quantification of the immunosuppressant drug everolimus using a non-deuterated (structural analog) versus a deuterated internal standard.
AnalyteInternal StandardMatrixAccuracy (% Recovery)Precision (% RSD)
DimethoateNoneCannabis Flower3852
DimethoateDeuterated (d6)Cannabis Flower9812
CarbofuranNoneCannabis Gummy16555
CarbofuranDeuterated (d6)Cannabis Gummy10514
Table 3: Impact of a deuterated internal standard on the accuracy and precision of pesticide analysis in complex cannabis matrices.

The Kinetic Isotope Effect: A Double-Edged Sword

The substitution of hydrogen with the heavier deuterium isotope leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down the rate of chemical reactions where this bond is broken, a phenomenon known as the kinetic isotope effect (KIE).

In drug metabolism studies, the KIE can be advantageous. By strategically placing deuterium at a site of metabolic transformation, the rate of metabolism can be slowed, potentially leading to an improved pharmacokinetic profile and a longer drug half-life.

However, in bioanalysis, if the deuterated internal standard is metabolized at a different rate than the analyte, it can lead to inaccurate quantification.

CompoundParameterNon-Deuterated (ENT)Deuterated (d3-ENT)
EnzalutamideIn vitro Intrinsic Clearance (CLint) Reduction-49.7% (rat microsomes), 72.9% (human microsomes)
EnzalutamideIn vivo Cmax (rats)-35% higher
EnzalutamideIn vivo AUC0–t (rats)-102% higher
Table 4: In vitro and in vivo pharmacokinetic parameters of enzalutamide (ENT) and its deuterated analog (d3-ENT), demonstrating the kinetic isotope effect.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.

Protocol 1: Evaluation of Matrix Effects

Objective: To quantitatively assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and internal standard prepared in a clean solvent.

    • Set 2 (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix. This is done for at least six different sources of the biological matrix.

    • Set 3 (Pre-Spiked Matrix): The analyte and internal standard are added to the blank biological matrix before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set 2) / (Peak area ratio of analyte/IS in Set 1)

  • Assess Variability: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources. A lower %CV indicates better compensation for matrix effects.

Protocol 2: Sample Preparation - Protein Precipitation

Objective: A common and straightforward method for extracting drugs from biological fluids like plasma or serum.

Methodology:

  • Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add a fixed volume of the internal standard spiking solution.

  • Precipitation: Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Visualizing the Workflow

Diagrams can help clarify complex experimental processes and logical relationships.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample add_is Add Internal Standard (Deuterated or Non-Deuterated) sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms peak_integration Peak Area Integration (Analyte and IS) lc_ms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: A generalized workflow for quantitative bioanalysis using an internal standard.

matrix_effect_compensation analyte_no_me Without Matrix Effect analyte_me With Matrix Effect (Signal Suppressed) analyte_no_me->analyte_me Ion Suppression ratio_me Ratio With Matrix Effect (Remains Constant) analyte_me->ratio_me Normalization is_no_me Without Matrix Effect is_me With Matrix Effect (Signal Suppressed) is_no_me->is_me Ion Suppression is_me->ratio_me Normalization ratio_no_me Ratio Without Matrix Effect (Constant)

Caption: How a co-eluting deuterated standard compensates for matrix effects.

Conclusion and Recommendations

The evidence strongly supports the use of deuterated internal standards as the gold standard for achieving the highest levels of accuracy and precision in quantitative mass spectrometry. Their ability to closely mimic the analyte of interest provides superior correction for matrix effects and other analytical variabilities.

However, the choice of internal standard is not without practical considerations. Deuterated standards can be more expensive and may not always be commercially available. In such cases, a well-characterized non-deuterated (structural analogue) internal standard can be a viable alternative, provided that the method is thoroughly validated to demonstrate its performance.

Ultimately, the decision between a deuterated and a non-deuterated standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and the availability and cost of the standard. For regulated bioanalysis and in situations where the highest data quality is essential, the use of a deuterated internal standard is highly recommended.

References

Navigating Regulatory Submissions: A Comparative Guide to Data Standardization

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development, the format and quality of data submitted to regulatory agencies are as critical as the data itself. For researchers, scientists, and drug development professionals, understanding the requirements and implications of different data submission methods is paramount. This guide provides an objective comparison between the use of globally recognized data standards and proprietary, non-standardized approaches for regulatory submissions, supported by experimental data and detailed methodologies.

The Clinical Data Interchange Standards Consortium (CDISC) has developed a suite of global standards for clinical research data, which are now mandatory for submissions to the U.S. Food and Drug Administration (FDA) and Japan's Pharmaceuticals and Medical Devices Agency (PMDA).[1] These standards are also highly recommended by the European Medicines Agency (EMA). The primary alternative to adopting these standards is the use of non-standardized, sponsor-specific data formats.

Comparative Analysis of Data Submission Methods

The choice between a standardized and a non-standardized approach to data submission has significant implications for the efficiency of regulatory review, data quality, and the overall cost and timeline of drug development. The following table summarizes the key differences and impacts of each method.

FeatureCDISC Standardized MethodNon-Standardized Method
Data Quality & Consistency High: Ensures uniform data collection, storage, and presentation, reducing errors and inconsistencies.[2][3]Variable: Prone to inconsistencies and errors due to a lack of a common data structure.
Regulatory Review Efficiency High: Streamlines the review process as regulatory agencies have tools and trained personnel for standardized data.[4][5] This can lead to faster review times.Low: Reviewers spend significant time understanding proprietary data formats, which can lead to delays.
Interoperability & Data Sharing High: Enables seamless data exchange and integration across different studies, systems, and organizations.Low: Data is often siloed and requires significant effort to be shared or integrated with other datasets.
Cost & Time Efficiency Higher initial investment in training and implementation, but leads to long-term cost and time savings through streamlined processes.Lower initial setup cost, but can lead to higher overall costs due to data cleaning, mapping, and potential regulatory delays.
Regulatory Compliance High: Meets the mandatory requirements of major regulatory bodies like the FDA and PMDA.Low: Does not meet the requirements of many regulatory agencies, leading to a high risk of submission rejection.
Case Study Example A case study on the implementation of CDISC standards reported substantial reductions in data errors and inconsistencies, contributing to heightened data reliability and expedited regulatory reviews.In the past, the lack of standardization in clinical trial data made submissions to regulatory agencies difficult and prone to delays from submission to approval.

Methodologies for Data Submission

The following sections detail the typical workflows for preparing and submitting clinical trial data using both standardized and non-standardized methods.

This protocol outlines the key steps for a regulatory submission compliant with CDISC standards.

  • Protocol and Case Report Form (CRF) Design: The clinical trial protocol and CRFs are designed with CDISC's Clinical Data Acquisition Standards Harmonization (CDASH) standards in mind to ensure standardized data collection from the outset.

  • Data Collection and Management: Data is collected in an Electronic Data Capture (EDC) system. Throughout the data collection and cleaning process, data is mapped to the Study Data Tabulation Model (SDTM).

  • Data Transformation to SDTM: Raw clinical data is transformed into the standardized SDTM format. This involves mapping the collected data to the appropriate SDTM domains and variables.

  • Creation of Analysis Datasets (ADaM): The SDTM data is then used to create analysis-ready datasets according to the Analysis Data Model (ADaM) standards. This ensures that the data is structured appropriately for statistical analysis.

  • Validation and Quality Control: The SDTM and ADaM datasets are rigorously validated using industry-standard tools to ensure compliance with CDISC standards and regulatory requirements.

  • Submission Package Creation: The final, validated datasets are packaged with other required documentation, such as the electronic Common Technical Document (eCTD), for submission to the regulatory agency.

This protocol describes the more traditional, non-standardized approach to data submission.

  • Protocol and CRF Design: The protocol and CRFs are developed based on sponsor-specific conventions without adherence to a global standard.

  • Data Collection and Management: Data is collected in an EDC system using proprietary data structures.

  • Data Cleaning and Preparation: The collected data is cleaned and prepared for analysis according to internal, sponsor-defined procedures.

  • Creation of Analysis Datasets: Analysis datasets are created in a proprietary format. The structure and variable naming conventions are specific to the sponsor.

  • Internal Quality Control: The datasets undergo internal quality checks, but without the benefit of standardized validation tools.

  • Submission Package Creation: The proprietary datasets are compiled with other submission documents. This often requires extensive documentation to explain the data structure and formats to the regulatory agency.

Visualizing the Impact of Standardization

The following diagrams illustrate the differences in workflow and the logical benefits of adopting standardized data submission methods.

G cluster_standardized CDISC Standardized Workflow cluster_non_standardized Non-Standardized Workflow S_Start Data Collection (CDASH-aligned) S_SDTM Data Transformation (SDTM) S_Start->S_SDTM Map to SDTM S_ADaM Analysis Dataset Creation (ADaM) S_SDTM->S_ADaM Create Analysis Datasets S_Validate Standardized Validation S_ADaM->S_Validate Validate against Standards S_Submit Regulatory Submission S_Validate->S_Submit Package for Submission NS_Start Data Collection (Proprietary) NS_Clean Data Cleaning (Proprietary) NS_Start->NS_Clean Internal Procedures NS_Analysis Analysis Dataset Creation (Proprietary) NS_Clean->NS_Analysis Sponsor-specific Formats NS_Document Extensive Documentation NS_Analysis->NS_Document Explain Data Structure NS_Submit Regulatory Submission NS_Document->NS_Submit Package for Submission G Start Adoption of CDISC Standards (SDTM, ADaM, SEND) DataQuality Improved Data Quality and Consistency Start->DataQuality Interoperability Enhanced Interoperability and Data Sharing Start->Interoperability ReviewerUnderstanding Increased Reviewer Understanding and Trust DataQuality->ReviewerUnderstanding Interoperability->ReviewerUnderstanding AutomatedTools Use of Automated Review Tools ReviewerUnderstanding->AutomatedTools ReducedQueries Reduced Regulatory Queries and Delays ReviewerUnderstanding->ReducedQueries FasterReview Faster and More Efficient Regulatory Review AutomatedTools->FasterReview ReducedQueries->FasterReview Approval Increased Likelihood of Regulatory Approval FasterReview->Approval

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.